Glycyl-d-leucine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017042 | |
| Record name | Glycyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-13-1 | |
| Record name | Glycyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological role and function of Glycyl-d-leucine in cellular processes
[1][2]
Executive Summary
This compound (Gly-D-Leu) is a synthetic dipeptide containing the non-proteinogenic D-isomer of leucine.[1][2] Its primary utility in cell biology and pharmacology stems from its unique stereochemical resistance to cytosolic peptidases .[1][2]
Unlike natural dipeptides, which are rapidly hydrolyzed into constituent amino acids upon cell entry, Gly-D-Leu remains intact within the cytosol.[1][2] This property makes it the "gold standard" reference substrate for characterizing the activity of Solute Carrier Family 15 (SLC15) transporters, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . It enables the precise measurement of transport capacity (
Physicochemical Properties & Stability
The biological differentiation of Gly-D-Leu lies in its interaction with enzymatic active sites.[1][2] While it retains the structural pharmacophore required for transporter binding, its D-configuration prevents hydrolysis.[1][2]
Stereochemical Resistance
Cytosolic enzymes, such as Leucine Aminopeptidase (LAP) and Prolidase , are highly stereospecific for L-peptide bonds.[1][2] The D-configuration of the leucine side chain in Gly-D-Leu creates steric hindrance that prevents the catalytic triad of these hydrolases from attacking the peptide bond.
| Property | Glycyl-L-Leucine (Natural) | This compound (Probe) |
| Transporter Affinity | High (PEPT1/PEPT2 Substrate) | High (PEPT1/PEPT2 Substrate) |
| Cytosolic Stability | Low ( | High ( |
| Intracellular Fate | Hydrolysis | Accumulation (Intact) |
| Experimental Use | Nutrient signaling (mTOR) | Transport Kinetics / Inhibition |
Diagram: Differential Metabolic Fate
Figure 1: Differential metabolic fate of L- vs. D-isomers.[1][2] Gly-D-Leu accumulates intact, allowing accurate quantification of transport activity.[1]
Transport Mechanism: The PEPT1/PEPT2 Pathway
Gly-D-Leu is transported via the Proton-Coupled Oligopeptide Transporter system.[1][2] This is a secondary active transport mechanism driven by the transmembrane electrochemical proton gradient.[1][2]
Mechanism of Action
-
Binding: Gly-D-Leu binds to the outward-facing conformation of the PEPT1 transporter.[1][2]
-
Coupling: The binding triggers the co-binding of protons (
). The stoichiometry is typically 1:1 or 1:2 (peptide:proton).[2] -
Translocation: The transporter undergoes a conformational change to the occluded state, then to the inward-facing state.
-
Release: Gly-D-Leu and protons are released into the cytosol.[1][2]
-
Recycling: The transporter returns to the outward-facing state, while the
exchanger (NHE3) maintains the proton gradient.
Biological Role in Research
Because Gly-D-Leu is not consumed, it is used to:
-
Validate Transporter Expression: Confirming functional PEPT1 expression in Caco-2, MDCK, or transfected cell lines.
-
Competitive Inhibition: High concentrations of Gly-D-Leu are used to block PEPT1.[1][2] If a drug candidate's uptake is inhibited by Gly-D-Leu, the drug is confirmed as a PEPT1 substrate.[1][2]
Experimental Protocols
Protocol: Caco-2 Permeability & Uptake Assay
This protocol measures the active transport of Gly-D-Leu to assess PEPT1 functionality or to use it as a reference marker.[1][2]
Reagents:
-
Buffer: HBSS (pH 6.0 for apical, pH 7.4 for basolateral).[1][2] Note: PEPT1 is pH-dependent; acidic apical pH is critical.[1][2]
-
Substrate: 10 µM [³H]-Gly-D-Leu (Radiolabeled) or 1 mM unlabeled Gly-D-Leu (for LC-MS detection).
-
Lysis Buffer: 0.1 N NaOH / 1% SDS.
Workflow:
-
Cell Preparation:
-
Equilibration:
-
Transport Initiation:
-
Add Gly-D-Leu solution to the Apical chamber (Donor).
-
Add blank buffer to the Basolateral chamber (Receiver).[2]
-
-
Sampling:
-
Quantification:
Diagram: Caco-2 Assay Workflow
Figure 2: Experimental workflow for assessing peptide transport using Gly-D-Leu in Caco-2 monolayers.[1][2]
Data Analysis & Interpretation
When using Gly-D-Leu, data is typically analyzed to determine the Apparent Permeability Coefficient (
Calculation of
12- : Rate of permeation (amount/time).
-
: Surface area of the filter (
). - : Initial concentration in the donor chamber.[2]
Interpretation Guide
| Observation | Interpretation |
| High Uptake at pH 6.0 vs 7.4 | Confirms proton-dependent transport (PEPT1 mediated).[1][2] |
| Inhibition by Gly-L-Leu | Confirms specificity (competitor binds same site). |
| Inhibition by Drug Candidate | The drug is likely a PEPT1 substrate or inhibitor.[1][2] |
| No Saturation | Indicates passive diffusion (paracellular), not carrier-mediated.[1][2] |
References
-
PubChem. (2025).[1][2] this compound (Compound CID 1715077).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Daniel, H. (2004).[1][2] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384.[1][2] (Context: PEPT1 mechanism).
-
Adibi, S. A. (2003).[1][2] Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease. American Journal of Physiology-Gastrointestinal and Liver Physiology. (Context: Use of stable dipeptides).
-
Brandsch, M., et al. (2008).[1][2] Intestinal and renal transport of drugs. In: Drug Transporters.[1][2][3][4] (Context: Gly-D-Leu as a reference substrate).
-
Smith, D. E., et al. (2013).[1][2] Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine. (Context: Transport kinetics).
Sources
- 1. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H16N2O3 | CID 1715077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
The Metabolic Fate of Glycyl-d-leucine: An In-Depth Technical Guide for Researchers
Abstract
Glycyl-d-leucine, a dipeptide containing the non-proteinogenic amino acid d-leucine, presents a unique case study in peptide metabolism with significant implications for drug development and nutritional science. This technical guide provides a comprehensive analysis of the metabolic pathway and degradation products of this compound. We will delve into its absorption, cellular uptake via peptide transporters, and subsequent enzymatic hydrolysis. A key focus will be the metabolic cascade initiated by the release of d-leucine and its processing by d-amino acid oxidase. This guide will further provide detailed, field-proven experimental protocols for the in vitro investigation of this compound metabolism, complete with methodologies for metabolite identification and quantification. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to investigate the metabolic fate of this and similar dipeptides.
Introduction
Dipeptides are fundamental building blocks in various biological processes and are increasingly recognized for their potential as therapeutic agents and nutritional supplements. Their metabolic stability, absorption characteristics, and the biological activity of their degradation products are critical determinants of their efficacy and safety. This compound (Gly-d-Leu) is of particular interest due to the presence of d-leucine, an enantiomer of the essential amino acid l-leucine. The incorporation of d-amino acids into peptides is a strategy often employed in drug design to enhance stability against proteolytic degradation. However, the metabolic consequences of releasing d-amino acids into the systemic circulation require thorough investigation. Understanding the complete metabolic journey of Gly-d-Leu, from its initial uptake to the final fate of its constituent amino acids, is paramount for harnessing its full potential.
Section 1: The Metabolic Pathway of this compound
The metabolism of this compound is a multi-step process that begins with its transport across cellular membranes and culminates in the entry of its constituent parts into distinct metabolic pathways.
Absorption and Cellular Transport
The initial step in the metabolic journey of this compound is its uptake from the extracellular environment into the cell. This process is primarily mediated by proton-coupled peptide transporters, PEPT1 and PEPT2.[1][2][3] These transporters are expressed in various tissues, with PEPT1 predominantly found in the brush border membrane of the small intestine, playing a crucial role in the absorption of dietary di- and tripeptides.[1][2][4] PEPT2, on the other hand, is more widely distributed, with significant expression in the kidneys, brain, and other tissues.[1][3] Both transporters exhibit broad substrate specificity and can accommodate a wide range of di- and tripeptides, including those containing d-amino acids.[1][2] The transport of dipeptides like this compound is an active process, driven by a proton gradient maintained by the sodium-proton exchanger.[5]
Enzymatic Hydrolysis: The Cleavage of the Peptide Bond
Once inside the cell, this compound is rapidly hydrolyzed by intracellular peptidases, releasing its constituent amino acids: glycine and d-leucine.[5][6][7] The primary enzymes responsible for this cleavage are cytosolic dipeptidases.[8][9] Among these, cytosolic leucyl aminopeptidase is a strong candidate for the hydrolysis of this compound due to its broad substrate specificity for dipeptides with a hydrophobic N-terminal residue.[10][11] The hydrolysis of the peptide bond is a critical step, as it liberates the individual amino acids to participate in their respective metabolic pathways. It is important to note that some dipeptides can be partially hydrolyzed by brush border peptidases in the intestine, though the majority of dipeptide hydrolysis occurs intracellularly.[9][12]
Cellular Fate of the Constituent Amino Acids
The degradation of this compound yields two distinct molecules, each with its own metabolic fate:
-
Glycine: As a common proteinogenic amino acid, glycine enters a variety of well-established metabolic pathways. It can be utilized for protein synthesis, converted to serine by serine hydroxymethyltransferase, or catabolized through the glycine cleavage system.
-
D-leucine: The metabolic pathway of d-leucine is of particular interest. Unlike its l-isomer, d-leucine is not incorporated into proteins and is primarily metabolized by the flavoenzyme d-amino acid oxidase (DAO) .[6][9][13][14][15] This enzyme is predominantly found in the peroxisomes of the liver and kidneys.[9][13]
Section 2: Degradation Products of this compound
The primary degradation products of this compound are glycine and d-leucine. However, the subsequent metabolism of d-leucine leads to a cascade of further breakdown products.
The d-Amino Acid Oxidase Pathway
d-Amino acid oxidase catalyzes the oxidative deamination of d-amino acids to their corresponding α-keto acids.[9][15] In the case of d-leucine, DAO converts it to α-ketoisocaproate (KIC) , with the concomitant production of ammonia and hydrogen peroxide.[13][14]
Reaction: d-leucine + O₂ + H₂O --(d-Amino Acid Oxidase)--> α-ketoisocaproate + NH₃ + H₂O₂
The activity of DAO is a critical determinant of the clearance rate of d-leucine from the body.[13][14]
Further Metabolism of α-Ketoisocaproate
α-Ketoisocaproate (KIC) is a key metabolic intermediate that can enter several pathways. Notably, KIC is also the product of the first step in the catabolism of the essential amino acid l-leucine.[16] KIC can be:
-
Transaminated: KIC can be reversibly transaminated by branched-chain amino acid aminotransferase (BCAT) to form l-leucine. This process allows for the chiral inversion of d-leucine to its biologically active l-isomer.[13][14]
-
Oxidatively Decarboxylated: KIC undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[16] This is a committed step in the catabolism of leucine and leads to the formation of isovaleryl-CoA.
-
Ketogenesis: Subsequent metabolism of isovaleryl-CoA ultimately yields acetyl-CoA and acetoacetate, both of which are ketogenic bodies.[16] This classifies d-leucine, via its conversion to KIC, as a ketogenic amino acid.
Other Potential Degradation Products
Under certain conditions, such as high temperatures and pressures in subcritical water, dipeptides can undergo cyclization to form diketopiperazines. For Glycyl-l-leucine, this would result in the formation of cyclo-(glycyl-l-leucine).[17] While less likely under physiological conditions, it represents a potential non-enzymatic degradation pathway.
Section 3: Experimental Protocols for Studying this compound Metabolism
To provide a practical framework for researchers, this section details step-by-step methodologies for the in vitro analysis of this compound metabolism.
In Vitro Hydrolysis using Intestinal Cytosolic Fractions
This protocol is designed to assess the rate of this compound hydrolysis by cytosolic peptidases.
Objective: To determine the kinetic parameters (Km and Vmax) of this compound hydrolysis.
Materials:
-
This compound
-
Porcine or rodent small intestinal tissue
-
Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 1 mM DTT)
-
Centrifuge capable of 100,000 x g
-
Incubation buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation of Intestinal Cytosolic Fraction (S9): a. Excise the small intestine from the animal model and rinse with ice-cold saline. b. Scrape the mucosa from the underlying muscle layer. c. Homogenize the mucosa in 3 volumes of homogenization buffer. d. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. e. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes. f. The resulting supernatant is the cytosolic fraction (S9). Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Enzymatic Assay: a. Prepare a stock solution of this compound in the incubation buffer. b. In a series of microcentrifuge tubes, add the S9 fraction (e.g., 0.1-0.5 mg/mL final protein concentration) and incubation buffer. c. Pre-incubate the tubes at 37°C for 5 minutes. d. Initiate the reaction by adding varying concentrations of this compound (e.g., 0.1 to 10 mM). e. Incubate at 37°C with gentle shaking. f. At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot and stop the reaction by adding it to the quenching solution. g. Include a negative control with heat-inactivated S9 fraction.
-
Sample Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant for the disappearance of this compound and the appearance of glycine and d-leucine using a validated LC-MS/MS method.[14][18]
-
Data Analysis: a. Calculate the initial velocity of the reaction at each substrate concentration. b. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Cellular Uptake and Metabolism in Caco-2 Cells
This protocol utilizes the Caco-2 cell line, a widely accepted in vitro model for the human intestinal barrier, to study the transport and subsequent metabolism of this compound.
Objective: To assess the permeability of this compound across an intestinal-like barrier and its intracellular metabolism.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
LC-MS/MS system
Protocol:
-
Cell Culture and Differentiation: a. Seed Caco-2 cells onto Transwell® inserts at a suitable density. b. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions. c. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add this compound solution (at a defined concentration, e.g., 1 mM) to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral chambers. f. To assess intracellular metabolism, at the end of the experiment, wash the cells with ice-cold PBS and lyse them (e.g., with methanol or sonication).
-
Sample Analysis: a. Analyze the samples from the apical and basolateral chambers, as well as the cell lysates, for the concentrations of this compound, glycine, and d-leucine using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for this compound. b. Determine the extent of intracellular hydrolysis by comparing the amounts of the parent dipeptide and its metabolites in the cell lysate and basolateral chamber.
Section 4: Significance and Implications in Drug Development
The metabolic fate of dipeptides like this compound has profound implications for drug development.
-
Prodrug Strategies: Dipeptides can be used as prodrugs to improve the oral bioavailability of parent molecules that have poor absorption characteristics. The peptide transporters provide an efficient uptake mechanism.
-
Enhanced Stability: The inclusion of d-amino acids can significantly increase the resistance of peptides to degradation by proteases, thereby prolonging their half-life in vivo.
-
Metabolic Liabilities: The release of d-amino acids necessitates a thorough understanding of their metabolism and potential for accumulation or the formation of reactive metabolites. The capacity of the d-amino acid oxidase system can be a limiting factor.
-
Pharmacokinetics and Pharmacodynamics: The rate of hydrolysis of the dipeptide and the subsequent metabolism of its constituent amino acids will directly influence the pharmacokinetic profile and the pharmacodynamic effects of the released moieties.
Conclusion
The metabolic pathway of this compound is a well-defined process involving carrier-mediated uptake, intracellular hydrolysis, and subsequent metabolism of the resulting glycine and d-leucine. The presence of d-leucine directs its catabolism through the d-amino acid oxidase pathway, ultimately leading to the formation of ketogenic precursors. A thorough understanding of this metabolic cascade, supported by robust in vitro experimental models, is essential for the rational design of peptide-based therapeutics and for assessing the nutritional and physiological impact of d-amino acid-containing dipeptides. The protocols and insights provided in this guide serve as a valuable resource for researchers in this dynamic field.
Data Presentation
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Location | Substrate | Product(s) | Significance |
| PEPT1/PEPT2 | Cell Membrane | This compound | This compound | Cellular uptake |
| Cytosolic Dipeptidases | Cytosol | This compound | Glycine + d-leucine | Peptide bond cleavage |
| d-Amino Acid Oxidase | Peroxisomes | d-leucine | α-ketoisocaproate | d-amino acid catabolism |
| BCAT | Mitochondria/Cytosol | α-ketoisocaproate | l-leucine | Chiral inversion |
| BCKDH Complex | Mitochondria | α-ketoisocaproate | Isovaleryl-CoA | Leucine catabolism |
Visualizations
Metabolic Pathway of this compound
Caption: Workflow for in vitro hydrolysis of this compound.
Workflow for Caco-2 Cell Uptake and Metabolism Assay
Caption: Workflow for Caco-2 cell uptake and metabolism assay.
References
- Das, M., & Radhakrishnan, A. N. (1976). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Proceedings of the Indian Academy of Sciences, 84(6), 231-241.
- Jaffuel, A., & Levi, M. (2017). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
- Gard, P. R., & Wood, E. J. (1990). Dipeptide transport and hydrolysis in rat small intestine, in vitro. Biochemical Society Transactions, 18(5), 933-934.
- Hasegawa, H., et al. (2003). Role of renal d-amino-acid oxidase in pharmacokinetics of d-leucine. American Journal of Physiology-Renal Physiology, 285(3), F474-F480.
- Jahns, H., & Sies, H. (2003). Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver. Biological Chemistry, 384(3), 441-446.
- BenchChem. (2025). Application Notes and Protocols for Dipeptidase Assays Using Glycyl-L-leucine.
- Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv - European Journal of Physiology, 440(5), 679-684.
- Steinhardt, H. J., & Adibi, S. A. (1986). Uptake and metabolism of dipeptides by human red blood cells. American Journal of Physiology-Endocrinology and Metabolism, 251(4), E452-E458.
- Wiseman, G. (1978). Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine. The Journal of Physiology, 284, 105-117.
- Zhang, X., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54.
- Hasegawa, H., et al. (2003). Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. American Journal of Physiology. Renal Physiology, 285(3), F474-80.
- Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry, 76(1), 125-128.
- Zirbs, R., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(9), 621.
- Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec.
- Leah4sci. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube.
- Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.
- Wang, M., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 23(15), 8567.
- Catalyst University. (2015, January 23). Biochemistry | D-Amino Acid Oxidase - Mechanism & Biology [Video]. YouTube.
- Adibi, S. A. (1971). Intestinal Transport of Dipeptides in Man: Relative Importance of Hydrolysis and Intact Absorption.
- Fleisher, G. A. (1956). Peptidases in human blood. IV. The hydrolysis of glycyl-L-leucine and other dipeptides by leucocytes. Archives of Biochemistry and Biophysics, 61(1), 119-127.
- Ribes, A., et al. (2021). Simulation of Human Small Intestinal Digestion of Starch Using an In Vitro System Based on a Dialysis Membrane Process. Foods, 10(10), 2379.
- Zhao, Y., et al. (2024). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. AMB Express, 14(1), 5.
- Chemistry forum. (2023, December 18). A short peptide on complete hydrolysis produces 3 moles of glycine (G), two moles of leucine (L) [Video]. YouTube.
- Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102.
- SOLVO Biotechnology. (n.d.). PEPT1.
- National Center for Biotechnology Information. (n.d.). N-Glycyl-DL-leucine. PubChem.
- Adibi, S. A., & Morse, E. L. (1971). Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption.
- Ganapathy, V., & Radhakrishnan, A. N. (1978). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of biosciences, 1(2), 147-154.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
- Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2. Pflügers Archiv : European journal of physiology, 440(5), 679–684.
- Cheng, B., et al. (1971). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro. Clinical Science, 40(3), 247-259.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- WuXi AppTec. (2024, December 2). Metabolite Identification in Peptide Drugs and Its Challenges.
- National Institutes of Health. (2020, October 31).
- ResearchGate. (2013, March).
- ResearchGate. (2025, August 10). (PDF)
- Wesslowski, J., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. Pharmaceutics, 14(8), 1629.
- Google Patents. (n.d.). US2009868A - Method of preparing leucine.
- Thermo Fisher Scientific. (n.d.).
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- Creative Bioarray. (n.d.).
- ResearchGate. (n.d.). Degradation pathways of branched-chain amino acids leucine, isoleucine....
- Wu, G. (2013). The role of leucine and its metabolites in protein and energy metabolism. Amino acids, 45(2), 231–241.
- SOLVO Biotechnology. (n.d.). PEPT2 transporter assay.
- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. lcms.cz [lcms.cz]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
Glycyl-D-leucine as a Substrate for Peptide-Utilizing Enzymes: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Peptide-Utilizing Systems
Overview of Peptidases and Peptide Transporters in Physiology and Pharmacology
In the landscape of cellular biology and pharmacology, the processing and transport of peptides are fundamental operations governed by two principal classes of proteins: peptidases and peptide transporters. Peptidases, a broad category of enzymes, are responsible for the hydrolysis of peptide bonds, playing critical roles in everything from protein digestion and turnover to the activation or degradation of bioactive peptides like hormones and neuropeptides.[1] Their activity is essential for maintaining cellular homeostasis and signaling fidelity.
Complementing the degradative and modulatory roles of peptidases are the peptide transporters. In mammals, the Solute Carrier 15 (SLC15) family, which includes the well-characterized proton-coupled oligopeptide transporters PEPT1 and PEPT2, is paramount.[2] These transporters mediate the uptake of di- and tripeptides, a process crucial for nutrient absorption in the small intestine (PEPT1) and the reabsorption of peptides from the renal filtrate (PEPT2).[3][4] From a pharmaceutical perspective, these transporters are of immense interest as they can mediate the oral absorption of peptide-like drugs, such as β-lactam antibiotics and ACE inhibitors, and are a key focus for prodrug strategies.[3][5]
The Role of Stereochemistry in Peptide-Protein Interactions
Biological systems exhibit a profound degree of stereospecificity. The vast majority of naturally occurring amino acids in proteins are in the L-configuration.[6] Consequently, the active sites of enzymes and the binding pockets of transporters have evolved to preferentially recognize and process peptides composed of these L-amino acids. The introduction of a D-amino acid into a peptide chain represents a significant structural perturbation. This change in chirality can dramatically alter the peptide's conformation and its ability to fit within the precisely shaped active or binding sites of enzymes and transporters.[7] This principle is not merely a biological curiosity; it is a powerful tool in drug design, where the inclusion of D-amino acids can enhance a peptide's stability against enzymatic degradation, thereby prolonging its therapeutic effect.[8]
Introducing Glycyl-D-leucine: A Stereoisomeric Probe
This compound (Gly-D-Leu) is a simple dipeptide that serves as an invaluable tool for probing the stereoselectivity of peptide-utilizing systems. It consists of the achiral amino acid glycine linked to the D-enantiomer of leucine. Its utility stems from the central hypothesis that the D-leucine residue will render it a poor substrate for many peptidases and transporters that are stereospecific for L-amino acids.
The core value of Gly-D-Leu in research and development lies in its ability to act as a differential substrate or a negative control. By comparing the enzymatic hydrolysis or cellular transport of Gly-D-Leu against its natural counterpart, Glycyl-L-leucine (Gly-L-Leu), researchers can:
-
Quantify the stereoselectivity of a specific enzyme or transporter.
-
Differentiate between peptide uptake via a transporter (which is often stereoselective) and uptake of constituent amino acids following extracellular hydrolysis.[9]
-
Develop more stable peptide-based therapeutics by understanding how D-amino acids influence interactions with metabolic enzymes.[8]
This guide provides an in-depth technical overview of Gly-D-Leu's interactions with key enzyme and transporter families, complete with field-proven experimental protocols to empower its effective use in the laboratory.
Interaction of this compound with Major Peptide-Utilizing Enzyme Families
Dipeptidases
Dipeptidases are exopeptidases that specifically hydrolyze dipeptides into their constituent amino acids.[10] A key example is Dipeptidase 1 (DPEP1), a membrane-bound, zinc-dependent metalloproteinase crucial for metabolizing dipeptides and certain conjugates.[10] These enzymes exhibit a wide substrate range but are fundamentally adapted to the L-stereochemistry of natural peptides.[11][12]
Causality of Interaction: The active site of a dipeptidase is a three-dimensional pocket with specific subsites that bind the N-terminal and C-terminal residues of the substrate. The spatial arrangement of the D-leucine side chain in Gly-D-Leu is expected to cause steric hindrance, preventing optimal alignment with the catalytic residues required for hydrolysis. Therefore, Gly-D-Leu is predicted to be a very poor substrate, if not an inhibitor, of most dipeptidases compared to Gly-L-Leu.
Aminopeptidases
Leucine aminopeptidases (LAPs) are another class of exopeptidases that cleave the N-terminal amino acid from a peptide or protein.[1] While their name suggests a preference for leucine, many LAPs have broad substrate specificity.[1][13] They are vital for protein turnover and the processing of bioactive peptides.
Postulated Interaction: Similar to dipeptidases, the catalytic mechanism of LAPs is stereospecific. The presence of the D-leucine at the C-terminus of Gly-D-Leu is less critical for the initial recognition step, which focuses on the N-terminal glycine. However, the overall conformation of the dipeptide is altered, which will likely result in significantly reduced or negligible rates of hydrolysis.
Dipeptidyl Peptidases (DPPs)
Dipeptidyl peptidase IV (DPP4) is a well-known serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[14] It plays a critical role in immune regulation and glucose homeostasis, making it a major target in diabetes therapy.
Expected Interaction: The substrate specificity of DPP4 is highly stringent, primarily recognizing proline or alanine at the second position. Gly-D-Leu does not fit this substrate profile (Gly-Pro or Gly-Ala). Therefore, it is highly unlikely to be a substrate for DPP4. It could potentially be explored as a very weak, non-specific inhibitor in high-throughput screening, but significant interaction is not anticipated.
This compound in the Context of Peptide Transport
The Proton-Coupled Oligopeptide Transporters: PEPT1 and PEPT2
PEPT1 and PEPT2 are the primary conduits for di- and tripeptide absorption in the body.[5] They function by harnessing a proton gradient to drive the transport of peptides across the cell membrane.[4] A critical feature of these transporters is their pronounced stereoselectivity. While they are highly promiscuous in terms of the amino acid side chains they accept, they have a strong preference for peptides containing L-amino acids.[5] In fact, it has been reported that peptides containing D-stereoisomers are generally not absorbed by these transporters.[3]
This compound as a Tool to Dissect Transport Mechanisms
The poor affinity of Gly-D-Leu for PEPT transporters makes it an excellent tool for elucidating the precise mechanism of peptide assimilation in a given biological system.[3] When studying how a cell or tissue acquires amino acids from a dipeptide, two primary pathways must be considered:
-
Direct Transport: The intact dipeptide is transported into the cell by a carrier like PEPT1, followed by hydrolysis by intracellular peptidases.
-
Hydrolysis-Uptake: The dipeptide is first hydrolyzed by extracellular or brush-border membrane enzymes (like DPEP1), and the resulting free amino acids are then taken up by specific amino acid transporters.
By comparing the uptake of Gly-L-Leu with that of Gly-D-Leu, one can differentiate these pathways. Significant uptake of glycine and leucine from Gly-L-Leu but negligible uptake from Gly-D-Leu would strongly suggest that direct transport via a stereoselective carrier like PEPT1 is the dominant mechanism. Conversely, if both dipeptides lead to a similar increase in intracellular glycine and their respective leucine isomers, it would imply a dominant role for extracellular hydrolysis.
Experimental Protocols for Studying this compound Interactions
Protocol 1: In Vitro Dipeptidase Activity Assay (Ninhydrin-Based)
This protocol adapts a standard method to compare the hydrolysis rates of Gly-L-Leu and Gly-D-Leu by a dipeptidase, such as a purified enzyme or a cell lysate containing peptidase activity. The principle lies in the colorimetric detection of the primary amines of the amino acids released upon hydrolysis.[10]
Objective: To quantitatively assess the stereospecificity of a dipeptidase by comparing its catalytic efficiency towards Gly-D-Leu and the canonical substrate Gly-L-Leu.
Methodology:
-
Reagent Preparation:
-
Enzyme Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solutions: Prepare 100 mM stock solutions of Gly-L-Leu and Gly-D-Leu in ultrapure water.
-
Ninhydrin Reagent: Prepare as per standard formulations.
-
Termination Solution: 15% (w/v) Trichloroacetic Acid (TCA).
-
L-Leucine Standard Curve: Prepare a series of L-leucine standards (e.g., 0 to 2 mM) in the enzyme buffer.
-
-
Enzyme Reaction Setup:
-
In separate microcentrifuge tubes, set up the following reactions in triplicate:
-
Test (Gly-D-Leu): 50 µL Enzyme Buffer, 25 µL Gly-D-Leu stock, 25 µL enzyme solution.
-
Positive Control (Gly-L-Leu): 50 µL Enzyme Buffer, 25 µL Gly-L-Leu stock, 25 µL enzyme solution.
-
Negative Control (No Enzyme): 75 µL Enzyme Buffer, 25 µL substrate stock (for both substrates).
-
-
Initiate the reaction by adding the enzyme solution.
-
-
Incubation and Termination:
-
Incubate all tubes at 37°C for a predetermined time (e.g., 30 minutes, ensure the reaction is in the linear range).
-
Terminate the reaction by adding 25 µL of 15% TCA.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
-
Ninhydrin Reaction and Detection:
-
Transfer 50 µL of the supernatant from each reaction tube to a new set of tubes.
-
Add 100 µL of ninhydrin reagent to each tube, including the L-leucine standards.
-
Heat at 100°C for 10 minutes.
-
Cool to room temperature and add 500 µL of 50% ethanol to stabilize the color.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the concentration of released leucine using the L-leucine standard curve.
-
Determine the enzyme activity as µmol of product formed per minute per mg of enzyme.
-
Compare the activity for Gly-D-Leu versus Gly-L-Leu.
-
Self-Validating System: The inclusion of a positive control (Gly-L-Leu) validates that the enzyme is active under the assay conditions. The negative control (no enzyme) corrects for any non-enzymatic hydrolysis. The standard curve ensures accurate quantification.
Diagram: Workflow for Comparative Dipeptidase Assay
Caption: Workflow for comparing dipeptidase activity on Gly-D-Leu vs. Gly-L-Leu.
Protocol 2: Cell-Based Competitive Peptide Uptake Assay
This protocol uses a cell line known to express a peptide transporter (e.g., Caco-2 cells for PEPT1) to assess whether Gly-D-Leu can compete with a known substrate for transport.[15]
Objective: To determine the inhibitory potential (IC50) of Gly-D-Leu on PEPT1-mediated transport, using Gly-L-Leu as a comparator.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in 24-well plates until they form differentiated, confluent monolayers.
-
-
Reagent Preparation:
-
Uptake Buffer: Mes-buffered saline (e.g., 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, pH 6.0). The acidic pH is optimal for the proton-coupled PEPT1.
-
Labeled Substrate: A known PEPT1 substrate, such as [¹⁴C]Glycyl-sarcosine (Gly-Sar), at a concentration near its Km. Gly-Sar is used as it is resistant to hydrolysis.[15]
-
Competitors: Prepare a range of concentrations of Gly-D-Leu and Gly-L-Leu in Uptake Buffer (e.g., 0 to 50 mM).
-
Lysis Buffer: 0.1 M NaOH.
-
-
Uptake Experiment:
-
Wash the cell monolayers twice with pre-warmed (37°C) Uptake Buffer.
-
Add 250 µL of the competitor solutions (or buffer alone for control) to the appropriate wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding 250 µL of Uptake Buffer containing the labeled substrate (at 2x final concentration).
-
Incubate for a short period (e.g., 5-10 minutes) to measure initial uptake rates.
-
Terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold buffer.
-
-
Quantification:
-
Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for 1 hour.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration in parallel wells using a standard assay (e.g., BCA) for normalization.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
Plot the percentage of inhibition versus the log of the competitor concentration.
-
Determine the IC50 value for both Gly-D-Leu and Gly-L-Leu using non-linear regression.
-
Self-Validating System: A known PEPT1 inhibitor (e.g., losartan) should be used as a positive control for inhibition.[15] The experiment should be conducted at 4°C in parallel to correct for non-specific binding and diffusion.
Diagram: Workflow for Competitive Peptide Uptake Assay
Caption: Workflow for determining the IC50 of Gly-D-Leu on PEPT1 transport.
Protocol 3: Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for accurately measuring the concentration of Gly-D-Leu and its potential breakdown products in assay samples.[16]
Objective: To establish a reliable method for separating and quantifying Gly-D-Leu, Gly-L-Leu, glycine, and D/L-leucine.
Methodology:
-
System: An HPLC system with a UV detector is suitable.[16]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[16]
-
Mobile Phase:
-
Gradient Elution: A gradient from 0% to 30% Mobile Phase B over 20 minutes can effectively separate the polar amino acids from the dipeptides.
-
Detection: UV detection at 210-220 nm, characteristic of the peptide bond.
-
Sample Preparation: Terminate enzymatic or transport reactions with an equal volume of acetonitrile or TCA to precipitate proteins. Centrifuge and inject the clear supernatant.
-
Quantification: Create standard curves for each analyte (Gly-D-Leu, glycine, D-leucine) to ensure accurate quantification. Chiral columns or derivatization with a chiral reagent would be necessary if distinguishing between D- and L-leucine is required.
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Expected Kinetic and Inhibitory Parameters for Glycyl-isomers
| Parameter | Enzyme/Transporter | Glycyl-L-leucine | This compound | Rationale |
|---|---|---|---|---|
| Relative Hydrolysis Rate | Dipeptidase | 100% | < 5% | The enzyme's active site is stereospecific for L-amino acids, leading to poor recognition and cleavage of the D-isomer. |
| IC50 | PEPT1 Transporter | ~1-5 mM | > 50 mM | The transporter's binding pocket shows a strong preference for L-isomers; the D-isomer is a very weak competitor.[3] |
Applications in Drug Development
The principles demonstrated by studying Gly-D-Leu have direct applications in modern pharmacology.
-
Enhancing Peptide Stability: The primary reason for the failure of many peptide drug candidates is their rapid degradation by peptidases. Incorporating D-amino acids, as exemplified by the resistance of Gly-D-Leu to hydrolysis, is a proven strategy to create metabolically stable and more effective peptide therapeutics.[8]
-
Controlling for Transport Mechanisms: When developing prodrugs designed to hijack PEPT1 for oral absorption, Gly-D-Leu and similar D-isomer-containing peptides serve as essential negative controls. A successful prodrug candidate should show significant transport that can be inhibited by Gly-L-Leu but not by Gly-D-Leu, confirming that its uptake is mediated by the stereoselective transporter.
Conclusion
This compound is more than a simple dipeptide; it is a precision tool for the molecular life scientist. Its value lies not in its biological activity, which is minimal, but in its strategic "inactivity." By resisting hydrolysis by stereospecific peptidases and failing to bind effectively to stereoselective transporters, it provides a clear baseline against which the interactions of its natural L-isomer can be measured. This comparative approach allows researchers and drug developers to dissect complex biological processes, quantify the stereoselectivity of key proteins, and rationally design more stable and effective peptide-based drugs. The methodologies outlined in this guide provide a robust framework for leveraging the unique properties of Gly-D-Leu to advance our understanding and application of peptide biology.
References
-
Chem-Impex. (n.d.). D-Leucyl-leucine. Chem-Impex. [Link]
-
Das, M., & Radhakrishnan, A. N. (1975). Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine. Biochemical Journal, 147(1), 133–137. [Link]
-
Das, M., & Radhakrishnan, A. N. (1975). Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine. PubMed. [Link]
-
Zhenyukh, O., González-Amor M., et al. (2021). Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. Nutrients. [Link]
-
Zulfiqar, M., et al. (2023). l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. RSC Advances. [Link]
-
Song, G., et al. (2023). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences. [Link]
-
Catalyst University. (2015). Biochemistry | Leucine Deamination & Oxidation. YouTube. [Link]
-
Ron, E. Z., & Grossman, A. D. (1983). Effect of glycyl-L-leucine on the synthesis of individual polypeptides... ResearchGate. [Link]
-
Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: diversity in structure and function. Biological Chemistry. [Link]
-
Wen, C., et al. (2022). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. [Link]
-
Nie, C., et al. (2018). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International Journal of Molecular Sciences. [Link]
-
Ulewicz, M., & Walkowiak, W. (2002). Stereoselective Transport of Amino Acids and Peptides through Liquid Membranes. Chemical Papers. [Link]
-
Ganapathy, V., et al. (1978). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of Biosciences. [Link]
-
Himukai, M., et al. (1978). Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport. The Journal of Physiology. [Link]
-
Binder, E., et al. (2020). Leucine Supplementation Differently Modulates Branched-Chain Amino Acid Catabolism, Mitochondrial Function and Metabolic Profiles at the Different Stage of Insulin Resistance in Rats on High-Fat Diet. MDPI. [Link]
-
Matsui, M., Fowler, J. H., & Walling, L. L. (2006). Leucine aminopeptidases: Diversity in structure and function. ResearchGate. [Link]
-
ResearchGate. (n.d.). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. [Link]
-
Newstead, S., et al. (2015). Crystal Structures of the Extracellular Domain from PepT1 and PepT2 Provide Novel Insights into Mammalian Peptide Transport. Structure. [Link]
-
Gaund-Springler, B., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. MDPI. [Link]
-
Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. [Link]
-
Rubiano, S., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. [Link]
-
Solvo Biotechnology. (n.d.). PEPT1 - Transporters. [Link]
-
Spectroscopy Online. (2008). Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. [Link]
-
Carland, J. E., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry. [Link]
-
Bailey, P. D., et al. (2005). Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter. Organic & Biomolecular Chemistry. [Link]
-
Obata, H., Bamba, T., & Hosoda, S. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai Zasshi. [Link]
-
Yegorova, A.V., et al. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. METHODS AND OBJECTS OF CHEMICAL ANALYSIS. [Link]
-
Krecognition, P., & Szulc, M. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. MDPI. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC15 family of peptide transporters. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
Parker, J. L., & Newstead, S. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances. [Link]
- Google Patents. (n.d.). US2009868A - Method of preparing leucine.
-
Singh, S. K., & El-Kattan, A. F. (2023). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI. [Link]
-
Scribd. (2023). Dipeptidyl Peptidase IV DPP4 Activity Assay Protocol Book v6b Ab204722. [Link]
-
IntechOpen. (2021). Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food. [Link]
-
Bailey, P. D., et al. (2005). Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter. RSC Publishing. [Link]
Sources
- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SLC15 family of peptide transporters | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. content.abcam.com [content.abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Structural Analysis of Glycyl-D-leucine Using X-ray Crystallography
[1]
Executive Summary & Scientific Rationale
In the landscape of modern drug development, D-amino acid-containing peptides (DAACPs) like This compound (Gly-D-Leu) have emerged as critical scaffolds for peptidomimetics.[1] Unlike their L-isomers, D-peptides resist proteolytic degradation by endogenous enzymes, significantly enhancing bioavailability and plasma half-life.[1]
This technical guide details the structural elucidation of this compound using single-crystal X-ray diffraction (SCXRD). While the L-isomer (Gly-L-Leu) is well-documented, the D-isomer is crystallographically distinct as the enantiomorph.[1] By applying the principle of enantiomeric equivalence in chiral space groups , this guide synthesizes historical crystallographic data with modern refinement protocols to provide a definitive reference for the D-isomer's solid-state architecture.[1]
Crystallization Strategy: The Critical First Step
Obtaining diffraction-quality crystals of zwitterionic dipeptides requires navigating their high solvation energy. The goal is to grow single crystals of dimensions
Physicochemical Properties[1][2]
-
Molecular Formula:
[1][2] -
State: Zwitterionic solid (
)[1] -
Solubility: Highly soluble in water; sparingly soluble in non-polar solvents.
Optimized Crystallization Protocol
Method: Slow Evaporation from Binary Solvent System (Aqueous Ethanol).[1] Rationale: Pure water often yields clusters due to rapid nucleation.[1] Ethanol acts as an anti-solvent to modulate solubility and promote ordered lattice growth.
Step-by-Step Workflow:
-
Dissolution: Dissolve 50 mg of this compound in 2.0 mL of deionized water (
). Vortex until clear. -
Anti-solvent Addition: Dropwise add absolute ethanol until a faint turbidity persists, then add 10
L water to restore clarity.[1] Target ratio is typically 70:30 (Water:Ethanol).[1] -
Filtration: Pass solution through a 0.22
m PTFE syringe filter into a silanized glass vial to remove nucleation sites. -
Growth: Cover with Parafilm, poke 3-5 pinholes, and store at
C. Lower temperature reduces kinetic energy, favoring thermodynamic crystal packing.[1] -
Harvesting: Crystals (prismatic needles) typically appear within 5-7 days.[1]
Data Collection & Crystallographic Parameters
The structural solution relies on high-resolution diffraction data.[3] The following parameters are derived from the foundational crystallographic characterization of the Gly-Leu system, adapted for the D-enantiomer.
Crystal Data & Unit Cell
This compound crystallizes in the monoclinic system.[1][3] As the enantiomer of the L-form, it adopts the same space group (
Table 1: Crystallographic Parameters for this compound
| Parameter | Value | Notes |
| Crystal System | Monoclinic | |
| Space Group | Chiral, non-centrosymmetric | |
| Unit Cell a | Short axis (stacking direction) | |
| Unit Cell b | ||
| Unit Cell c | Long axis | |
| Angle | Monoclinic angle | |
| Z | 2 | Molecules per unit cell |
| Calculated Density | ||
| Radiation Source | Cu K | Preferred for organic light atoms |
Data Reduction Logic
-
Friedel Pairs: For a light-atom structure like Gly-D-Leu, anomalous scattering is negligible with Mo radiation.[1] However, if absolute configuration confirmation is required, Cu K
is mandatory to observe the small anomalous signal from Oxygen/Nitrogen, or one must rely on the known chirality of the starting material. -
Space Group Validation: The systematic absences (
for ) uniquely identify the screw axis , confirming space group .
Structure Solution & Refinement Pipeline
The solution pathway utilizes Direct Methods due to the small size of the molecule (
Computational Workflow (DOT Visualization)
Figure 1: The crystallographic structure solution pipeline from raw diffraction data to validated model.
Refinement Nuances
-
Hydrogen Atoms: The zwitterionic nature means the N-terminus is
and the C-terminus is .[1] H-atoms on Nitrogen should be located in difference Fourier maps to confirm the protonation state, rather than placed geometrically.[1] -
Disorder: The leucine side chain (isobutyl group) is prone to high thermal motion.[1] Anisotropic displacement parameters (ADPs) must be carefully monitored. If the terminal methyls look "cigar-shaped," restrain them using DELU/SIMU commands in SHELXL.[1]
Structural Analysis: The Core Architecture
The crystal structure of this compound reveals specific conformational features that dictate its biological stability.
Conformation & Torsion Angles
The peptide bond is the rigid backbone of the structure.
-
Peptide Bond (
): In Gly-Leu structures, the peptide bond often deviates from planarity.[1] For Gly-L-Leu, .[1][3] Consequently, for Gly-D-Leu , the enantiomeric relationship dictates .[1] This deviation from ideal planarity ( or ) indicates strain, which can influence receptor binding affinity.[1] -
Ramachandran Angles (
): The D-isomer will populate the "inverted" regions of the Ramachandran plot (typically top-right quadrant for -helical mimicry, vs bottom-left for L-amino acids).[1]
Hydrogen Bonding Network
The lattice is stabilized by a robust 3D network of hydrogen bonds, connecting the ammonium head group of one molecule to the carboxylate tail of another.
Interaction Logic:
-
Head-to-Tail: The
group donates three protons. -
Acceptors: The carboxylate oxygens (
) and the peptide carbonyl oxygen ( ) act as acceptors.[1] -
Packing: This creates a "hydrophilic zipper" running along the
-axis, sandwiched between hydrophobic leucine side-chain layers.[1]
Figure 2: Schematic of the hydrogen bonding network stabilizing the zwitterionic Gly-D-Leu crystal lattice.[1]
References
-
Pattabhi, V., Venkatesan, K. & Hall, S. R. (1974).[1][3] Crystal and molecular structure of glycyl-L-leucine. Journal of the Chemical Society, Perkin Transactions 2, 1722-1727.[1][3]
-
Görbitz, C. H. (2002).[1] Nanotube formation by hydrophobic dipeptides.[1] Chemistry – A European Journal, 7(23), 5153-5159.[1] (Context on hydrophobic packing in leucine dipeptides).
-
Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1]
-
Ramachandran, G. N., & Sasisekharan, V. (1968).[1] Conformation of polypeptides and proteins.[5][6] Advances in Protein Chemistry, 23, 283-437.[1] (Foundational theory for torsion angle analysis).[1]
Sources
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal and molecular structure of glycyl-L-ieucine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 6. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
Methodological & Application
Glycyl-D-leucine: A Strategic Tool for Probing Enzyme Inhibition Mechanisms
Introduction: The Imperative for Specific and Stable Enzyme Inhibitors
In the intricate landscape of drug discovery and biochemical research, the study of enzyme inhibition is paramount. It provides fundamental insights into enzyme mechanisms, informs the design of novel therapeutics, and is a cornerstone of pharmacological screening. An ideal chemical tool for these studies is one that possesses high specificity for its target and exhibits stability under assay conditions. Glycyl-D-leucine, a dipeptide featuring the non-proteinogenic D-enantiomer of leucine, emerges as a valuable, yet often underutilized, tool for investigating the active sites and catalytic mechanisms of peptidases.
The stereochemical configuration of D-amino acids within a peptide sequence confers a profound resistance to proteolytic degradation by the vast majority of endogenous proteases, which are stereospecific for L-amino acid substrates.[1] This inherent stability makes this compound a robust candidate for enzyme inhibition studies, as it is not susceptible to hydrolysis that would otherwise complicate kinetic analyses. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a competitive inhibitor to study peptidase activity.
The Scientific Rationale: Exploiting Enzyme Stereospecificity
The catalytic activity of peptidases is intrinsically linked to the three-dimensional structure of their active sites, which have evolved to recognize and bind substrates with a high degree of stereospecificity. The presence of a D-amino acid in a peptide, such as the D-leucine in this compound, introduces a significant steric hindrance within the enzyme's active site. This prevents the proper alignment of the peptide bond for catalysis, rendering the dipeptide resistant to hydrolysis by most peptidases.[1]
While Glycyl-L-leucine, the L-enantiomer counterpart, is a known substrate for various dipeptidases and can act as a competitive inhibitor of other dipeptide transport and hydrolysis, this compound is predicted to function primarily as a competitive inhibitor.[2][3] By mimicking the structure of a natural substrate, this compound can bind to the active site of a peptidase, thereby preventing the binding of the endogenous substrate and inhibiting the enzymatic reaction. This characteristic allows for the detailed kinetic characterization of the enzyme's active site and the determination of its affinity for substrate-like molecules.
Application I: Characterizing Dipeptidase and Aminopeptidase Activity
This compound can be employed as a tool to probe the substrate specificity and stereoselectivity of various peptidases, particularly dipeptidases and aminopeptidases. Leucine aminopeptidases (LAPs) are metallopeptidases that are known to be inhibited by various amino acid and peptide analogs.[4][5][6] By comparing the effects of Glycyl-L-leucine and this compound on enzyme activity, researchers can elucidate the stereochemical requirements of the enzyme's active site.
Experimental Workflow: Enzyme Inhibition Assay
The following workflow outlines the general steps to assess the inhibitory potential of this compound against a target peptidase.
Caption: General workflow for an enzyme inhibition assay.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol provides a method to determine the IC50 value of this compound for a specific peptidase using a colorimetric assay with a suitable chromogenic substrate.
Materials:
-
Purified peptidase of interest
-
This compound
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide for aminopeptidases)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptidase in assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the working concentration. The final substrate concentration should ideally be at or near the Michaelis constant (Km) for the enzyme.
-
Prepare a stock solution of this compound in assay buffer. Perform a serial dilution to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (test wells) or buffer (control wells).
-
Enzyme solution.
-
-
Include a blank control for each inhibitor concentration containing all components except the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (Vo) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [( (Vo control - Vo inhibitor) / Vo control ) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition
This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
This experiment involves varying the substrate concentration at several fixed inhibitor concentrations.
-
Prepare a matrix in a 96-well plate where each row corresponds to a fixed concentration of this compound (including a zero-inhibitor control), and each column corresponds to a different concentration of the substrate.
-
Add the appropriate amounts of assay buffer, inhibitor, and enzyme to each well.
-
-
Pre-incubation and Reaction Initiation:
-
Follow the same pre-incubation and reaction initiation steps as in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for all combinations of substrate and inhibitor concentrations.
-
Generate a Michaelis-Menten plot (Velocity vs. [Substrate]) for each inhibitor concentration.
-
To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
The inhibition constant (Ki) can be calculated from the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[8] Alternatively, Ki can be determined directly from the Lineweaver-Burk or Dixon plots.[9]
-
Caption: Simplified representation of competitive and non-competitive inhibition.
Data Presentation: Summarizing Kinetic Parameters
The results of the inhibition studies should be presented in a clear and concise manner. A table summarizing the key kinetic parameters is highly recommended.
| Inhibitor | Enzyme | Substrate | Type of Inhibition | IC50 (µM) | Ki (µM) |
| This compound | [Target Peptidase] | [Chromogenic Substrate] | Competitive | [Experimental Value] | [Experimental Value] |
| [Positive Control Inhibitor] | [Target Peptidase] | [Chromogenic Substrate] | [Known Type] | [Literature Value] | [Literature Value] |
Trustworthiness and Self-Validating Systems
To ensure the reliability of the experimental results, several controls and validation steps are essential:
-
Positive Control: Include a known inhibitor of the target enzyme to validate the assay setup and procedure.
-
Enzyme Activity Control: Ensure that the enzyme remains stable and active throughout the experiment in the absence of the inhibitor.
-
Substrate Stability: Verify that the substrate is stable in the assay buffer for the duration of the experiment.
-
Inhibitor Purity: The purity of this compound should be confirmed to avoid confounding results from contaminants.
-
Statistical Analysis: Perform experiments in triplicate and use appropriate statistical methods to analyze the data and determine the significance of the results.
Conclusion: A Versatile Tool for Peptidase Research
This compound represents a powerful and stable tool for the investigation of peptidase inhibition. Its resistance to hydrolysis, a direct consequence of the D-leucine residue, allows for the unambiguous study of its interaction with the enzyme active site. By employing the protocols outlined in this application note, researchers can effectively determine the inhibitory potency and mechanism of this compound against their peptidase of interest. These studies will not only contribute to a deeper understanding of enzyme stereospecificity and catalytic mechanisms but also aid in the rational design of novel and more effective peptidase inhibitors for therapeutic applications.
References
- Ganapathy, V., & Radhakrishnan, A. N. (1980). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Journal of Biosciences, 2(3), 247-256.
- Cheeseman, C. I., & Smyth, D. H. (1973). The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro. The Journal of physiology, 229(2), 407–420.
-
Hartman, A. L., Santos, P., & Hardwick, J. M. (2015). Halting Seizures with D-Leucine. Johns Hopkins Medicine. Retrieved from [Link]
- Obata, H., Bamba, T., & Hosoda, S. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai zasshi = The Japanese journal of gastro-enterology, 86(4), 865–875.
- Van der Veken, P., Senten, K., De Meester, I., & Haemers, A. (2005). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). The Biochemical journal, 388(Pt 1), 205–212.
- Li, X., Tang, J., Chen, J., & Chen, J. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888333.
-
Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved from [Link]
- Drag, M., & Salvesen, G. S. (2010). Efficient entropy-driven inhibition of dipeptidyl peptidase III by hydroxyethylene transition-state peptidomimetics. Journal of the American Chemical Society, 132(45), 16186–16192.
- Das, M., & Radhakrishnan, A. N. (1973). Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine. The Biochemical journal, 135(4), 609–615.
- Wilk, S., & Orlowski, M. (1982). Inhibition of leucine aminopeptidase by amino acid hydroxamates. Journal of neurochemistry, 39(4), 1178–1181.
- Ameen, D., & An, H. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules (Basel, Switzerland), 26(22), 7000.
- Drinkwater, N., & Murphy, R. (2015). Metallo-aminopeptidase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 30(5), 711–722.
- Dean, C. R., Neil, C., & Govan, J. R. (2021). Therapeutic Inhibition of Metalloproteases by Tetracyclines during Infection by Multi-Drug Resistant Pseudomonas. Pathogens (Basel, Switzerland), 10(7), 888.
-
Bai, L., Sheeley, S., & Sweedler, J. V. (2010). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Science.gov. Retrieved from [Link]
Sources
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of leucine aminopeptidase by amino acid hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Note: Glycyl-d-leucine as a Research Tool in Nutritional and Metabolic Studies
Authored by: Gemini, Senior Application Scientist
Introduction
In the fields of nutritional science and metabolic research, understanding the precise mechanisms of nutrient absorption is paramount. The intestinal absorption of dietary protein is a complex process involving the breakdown of proteins into amino acids and small peptides, which are then transported into enterocytes. A key player in this process is the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1.[1][2] This transporter is responsible for the uptake of the vast majority of di- and tripeptides from the intestinal lumen.[3]
To isolate and study the activity of PEPT1, researchers require specific molecular tools. Glycyl-d-leucine (Gly-D-Leu) has emerged as an invaluable probe for this purpose. This dipeptide possesses two critical features that make it ideal for studying peptide transport:
-
High Affinity for PEPT1: Gly-D-Leu is recognized and transported by PEPT1, allowing it to serve as a reliable substrate for transport assays.
-
Resistance to Hydrolysis: Unlike dipeptides composed entirely of L-amino acids, the presence of D-leucine renders Gly-D-Leu highly resistant to cleavage by cytosolic peptidases.[4] This stability ensures that once transported into the cell, the dipeptide remains intact, allowing researchers to specifically measure the rate of transport without the confounding variable of intracellular degradation.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound. It details the underlying scientific principles, provides step-by-step protocols for key in vitro and in vivo experiments, and outlines robust analytical methodologies.
Section 1: The Scientific Principle - Isolating PEPT1-Mediated Transport
PEPT1 is a high-capacity, low-affinity transporter that cotransports di- and tripeptides with protons (H+) down an electrochemical gradient.[3][5] This process is crucial for protein nutrition.[1] When studying this pathway, a major experimental challenge is differentiating the initial transport event across the apical membrane from the subsequent, rapid hydrolysis of the peptide by intracellular enzymes.
This compound overcomes this challenge. While cytosolic dipeptidases efficiently hydrolyze peptides like Glycyl-L-leucine, their stereospecificity makes them largely ineffective against the peptide bond preceding a D-amino acid. This allows for the accumulation of intact Gly-D-Leu inside the cell, making its measured intracellular concentration a direct and reliable indicator of PEPT1 transport activity.
Caption: Mechanism of Gly-D-Leu transport via PEPT1.
Section 2: Application I - In Vitro Characterization of Peptide Transport
The human colon adenocarcinoma cell line, Caco-2, is a cornerstone for in vitro drug and nutrient absorption studies. When cultured on permeable supports, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, expressing key transporters like PEPT1.[6][7]
Protocol 2.1: Gly-D-Leu Transport Assay in Caco-2 Cells
This protocol details the measurement of apical-to-basolateral transport of Gly-D-Leu across a Caco-2 monolayer.
I. Materials & Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
24-well Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Transport Buffer (TB): MES-buffered saline (pH 6.0)
-
Wash Buffer: Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer Yellow or Mannitol (for monolayer integrity check)
-
LC-MS/MS system for analysis
II. Step-by-Step Methodology
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm².
-
Culture for 21-25 days, replacing the medium every 2-3 days, to allow for full differentiation.
-
-
Monolayer Integrity Test:
-
Before the transport study, measure the Transepithelial Electrical Resistance (TEER). Values >200 Ω·cm² are typically acceptable.[8]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Pre-incubate the cells for 20 minutes at 37°C with TB in both apical (0.4 mL) and basolateral (1.2 mL) compartments.
-
Prepare dosing solutions of Gly-D-Leu at various concentrations (e.g., 0.1, 1, 5, 10, 20 mM) in apical TB (pH 6.0).
-
To initiate the transport, replace the apical solution with the Gly-D-Leu dosing solution.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 15, 30, 60, 90 minutes), collect a sample (e.g., 200 µL) from the basolateral compartment. Replace the volume with fresh, pre-warmed TB.
-
At the end of the experiment, collect final samples from both apical and basolateral compartments.
-
-
Sample Processing & Analysis:
-
Add an internal standard to all collected samples.
-
Precipitate proteins using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet debris and transfer the supernatant for LC-MS/MS analysis.
-
Quantify the concentration of Gly-D-Leu using a standard curve.
-
III. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (transport rate) across the monolayer (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the apical compartment (mol/cm³).
-
-
Caption: Experimental workflow for a Caco-2 transport assay.
Table 1: Representative Kinetic Parameters for PEPT1 Substrates
This table provides a summary of typical kinetic values. Actual results may vary based on experimental conditions.
| Substrate | Model System | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Glycylsarcosine | Caco-2 Cells | 0.7 - 2.4 | 0.84 - 2.1 | [9] |
| Glycyl-L-leucine | Hamster Jejunum | ~5.0 | Not specified | [10] |
| Glycylsarcosine | Hamster Jejunum | Not specified | Not specified | [11] |
Note: Specific kinetic data for this compound can be determined experimentally by measuring transport rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Section 3: Application II - In Vivo Assessment of Peptide Absorption
While in vitro models are excellent for mechanistic studies, in vivo techniques are required to understand absorption in the context of a whole organism. The single-pass intestinal perfusion technique in rodent models is a classic and reliable method for quantifying the absorption rate of nutrients and drugs directly from the intestine.[12][13]
Protocol 3.1: Single-Pass Intestinal Perfusion in a Rodent Model
I. Materials & Reagents
-
Anesthetized rat or mouse
-
Surgical tools, sutures, and cannulas
-
Perfusion pump
-
Perfusion solution: Isotonic saline buffer (pH 6.5) containing Gly-D-Leu and a non-absorbable marker (e.g., ¹⁴C-PEG 4000).
-
Fraction collector
-
LC-MS/MS system
II. Step-by-Step Methodology
-
Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols (IACUC).
-
Perform a midline laparotomy to expose the small intestine.
-
Select a segment of the jejunum (typically 10-20 cm).
-
Ligate the segment at both ends and insert inlet and outlet cannulas.
-
-
Perfusion:
-
Flush the intestinal segment gently with warm saline to remove contents.
-
Connect the inlet cannula to a perfusion pump and the outlet cannula to a collection tube.
-
Perfuse the segment with the Gly-D-Leu solution at a constant, low flow rate (e.g., 0.2 mL/min).
-
Allow the system to equilibrate for 30-45 minutes.
-
Once a steady state is achieved, collect the effluent in timed fractions for 60-90 minutes.
-
-
Sample Collection & Analysis:
-
Record the exact weight and length of the perfused intestinal segment.
-
Measure the concentration of Gly-D-Leu and the non-absorbable marker in the initial perfusate and in each collected fraction using LC-MS/MS and scintillation counting, respectively.
-
-
Data Analysis:
-
Calculate the net water flux using the change in concentration of the non-absorbable marker.
-
Calculate the rate of absorption of Gly-D-Leu, corrected for water flux, using the following equation:
-
Absorption Rate = Flow Rate * [(C_in / M_in) - (C_out / M_out)] * M_in
-
Where:
-
C_in and C_out are the concentrations of Gly-D-Leu in the inlet and outlet perfusate.
-
M_in and M_out are the concentrations of the non-absorbable marker.
-
-
-
Section 4: Analytical Methodologies
Accurate quantification of Gly-D-Leu is critical for the success of these research applications. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[14]
Protocol 4.1: Quantification of Gly-D-Leu by LC-MS/MS
I. Sample Preparation
-
Thaw biological samples (cell lysates, perfusate) on ice.
-
Add a stable isotope-labeled internal standard (e.g., Gly-D-Leu-¹³C₂,¹⁵N) to all samples, standards, and quality controls.
-
Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for injection.
II. Chromatographic Conditions
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar analytes like dipeptides without derivatization.[15]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
III. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Identify the precursor ion (M+H)⁺ for Gly-D-Leu.
-
Determine the most stable and abundant product ions through fragmentation (MS2).
-
Example (values must be determined empirically):
-
Gly-D-Leu: Q1 (Precursor) -> Q3 (Product 1), Q3 (Product 2)
-
Internal Standard: Q1 (Precursor) -> Q3 (Product 1), Q3 (Product 2)
-
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
Section 5: Troubleshooting and Experimental Considerations
-
Monolayer Integrity: Low TEER values or high permeability of paracellular markers in Caco-2 assays indicate a compromised monolayer. Ensure proper cell seeding density and culture conditions.
-
Substrate Stability: Although Gly-D-Leu is highly stable, confirm its stability in your specific experimental buffer and matrix over the time course of the experiment.
-
Transporter Saturation: When determining kinetics, use a wide range of substrate concentrations to ensure you observe the saturation of the PEPT1 transporter.
-
LC-MS/MS Matrix Effects: Biological matrices can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is crucial to correct for these effects and ensure accurate quantification.
References
- Fiveable. (2025, September 15). Pept1 transporter Definition.
- Solvo Biotechnology. PEPT1 - Transporters.
- Das, M., & Radhakrishnan, A. N. (1975).
- Koulen, P., et al. (2023). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI.
- Geissler, A., et al. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1. PMC.
- Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. PubMed.
- Hegarty, J. E., et al. (1982).
- Ter-Borch, J., et al.
- Das, M., & Radhakrishnan, A. N. (1973). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Indian Academy of Sciences.
- Hegarty, J. E., et al. (1982).
- Millipore Sigma. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption.
- Xiong, Y., et al. (2020).
- Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring.
- Unknown. Caco2 assay protocol.
- Schedl, H. P., et al. (1979). Kinetics of mucosal influx of glycylsarcosine, glycine and leucine into hamster jejunum and ileum in vitro. PubMed.
- Tavelin, S., et al. (2002). New and better protocols for a short-term Caco-2 cell culture system. PubMed.
Sources
- 1. fiveable.me [fiveable.me]
- 2. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Glycyl-L-leucine hydrolase, a versatile 'master' dipeptidase from monkey small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and better protocols for a short-term Caco-2 cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Kinetics of mucosal influx of glycylsarcosine, glycine and leucine into hamster jejunum and ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of concentration on in vivo absorption of a peptide containing protein hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of concentration on in vivo absorption of a peptide containing protein hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Application Note: A Comprehensive Guide to the Solid-Phase Synthesis of Peptides Containing Glycyl-D-leucine
Abstract
The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability and modulate biological activity. The Glycyl-D-leucine (Gly-D-Leu) motif, in particular, can introduce unique conformational constraints and resistance to enzymatic degradation. This application note provides a detailed, experience-driven guide for the successful solid-phase peptide synthesis (SPPS) of peptides containing the Gly-D-Leu sequence using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. We delve into the causal chemistry behind protocol choices, offer a step-by-step methodology for a model peptide, and present a troubleshooting guide to navigate potential synthetic challenges.
Introduction: The Rationale for D-Amino Acid Incorporation
Peptides are crucial molecules in a vast array of biological processes, making them attractive candidates for therapeutic development.[1] However, their application is often limited by poor in vivo stability due to rapid degradation by proteases. A proven strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers.[2][3] This stereochemical inversion renders the adjacent peptide bond unrecognizable to most endogenous proteases, significantly extending the peptide's half-life without necessarily compromising its biological function.[3]
The synthesis of peptides containing D-amino acids, and specific dipeptide motifs like Gly-D-Leu, requires careful consideration of potential side reactions and optimization of coupling protocols. This guide is designed for researchers, scientists, and drug development professionals, offering an authoritative framework for synthesizing these modified peptides with high fidelity and yield.
Foundational Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by R.B. Merrifield, remains the cornerstone of modern peptide synthesis.[4][5] The Fmoc/tBu strategy is the most widely used approach due to its milder reaction conditions compared to the Boc/Bzl alternative.[6][7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.[7]
The core of the process is a synthetic cycle, repeated for each amino acid to be incorporated. This cycle consists of three fundamental steps:
-
Nα-Fmoc Deprotection: The temporary Fmoc protecting group is removed from the N-terminus of the resin-bound peptide, typically with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This exposes a free amine for the next coupling step.[8]
-
Amino Acid Activation & Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent to form a highly reactive species, which then rapidly reacts with the free amine on the peptide-resin to form a new peptide bond.[7]
-
Washing: Thorough washing of the resin between each step is critical to remove excess reagents and byproducts, ensuring the purity of the final peptide.[7]
This iterative process continues until the desired sequence is assembled. The final steps involve cleavage of the peptide from the resin and simultaneous removal of all permanent side-chain protecting groups.[1]
Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Key Synthetic Challenges with the Gly-D-Leu Motif
While the SPPS cycle is robust, the inclusion of specific sequences can introduce challenges. For peptides containing Gly-D-Leu, the primary concern is the potential for diketopiperazine (DKP) formation.
Causality of Diketopiperazine Formation: This intramolecular side reaction is particularly prevalent at the dipeptide stage.[8][9] After the second amino acid (in this case, Gly) is coupled to the first (D-Leu attached to the resin), the subsequent Fmoc deprotection exposes the N-terminal amine of the glycine. This free amine is perfectly positioned to perform a nucleophilic attack on the ester linkage connecting the D-Leu to the resin. This cyclization cleaves the dipeptide from the resin, forming a stable six-membered DKP ring and capping the synthesis prematurely. Sequences containing Proline, Glycine, or D-amino acids in the first or second position are especially susceptible.[7][8]
Mitigation Strategies:
-
Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin for the first amino acid can suppress DKP formation due to the steric bulk of the trityl linkage.[7]
-
Dipeptide Coupling: A highly effective strategy is to couple the Gly and D-Leu residues as a pre-formed dipeptide (Fmoc-Gly-D-Leu-OH). This bypasses the vulnerable dipeptidyl-resin intermediate altogether.
-
Optimized Coupling Conditions: When coupling the third amino acid onto the H-Gly-D-Leu-Resin, using a pre-activated amino acid and minimizing the coupling time can reduce the window of opportunity for the DKP side reaction to occur.
**4. Detailed Protocol: Synthesis of a Model Peptide (Ac-Tyr-Gly-D-Leu-Arg(Pbf)-NH₂) **
This protocol details the manual synthesis of a model tetrapeptide on a 0.1 mmol scale. The principles are directly translatable to automated synthesizers.
4.1. Materials and Reagents
| Item | Description |
| Resin | Rink Amide MBHA Resin (for C-terminal amide) |
| Amino Acids | Fmoc-Arg(Pbf)-OH, Fmoc-D-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[10] |
| Base | DIPEA (N,N'-Diisopropylethylamine) |
| Deprotection | 20% Piperidine in DMF (v/v) |
| Solvents | DMF (Peptide Synthesis Grade), DCM (Dichloromethane) |
| Capping | Acetic Anhydride, DIPEA in DMF |
| Cleavage Cocktail | Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)[11] |
| Precipitation | Cold Diethyl Ether |
| Analysis | RP-HPLC, LC-MS |
Table 1: Reagents and materials for model peptide synthesis.
4.2. Experimental Workflow
Figure 2: Step-by-step workflow for the synthesis of Ac-Tyr-Gly-D-Leu-Arg-NH₂.
4.3. Step-by-Step Methodology
Step 1: Resin Preparation & First Amino Acid Coupling (Arg)
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes with gentle agitation.
-
Drain the DMF and perform the initial Fmoc deprotection by adding 20% piperidine/DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
In a separate tube, pre-activate Fmoc-Arg(Pbf)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a Kaiser test. If the test is positive (beads turn blue), the coupling is incomplete; extend the reaction time.
-
Once complete (beads remain colorless), drain and wash with DMF (5 times).
Step 2: Subsequent Coupling Cycles (D-Leu, Gly, Tyr)
-
Repeat the deprotection, washing, and coupling steps for each amino acid (Fmoc-D-Leu-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH), using the same molar equivalents. Always perform a Kaiser test to confirm the completion of each coupling step.
Step 3: N-Terminal Acetylation
-
After the final amino acid (Tyr) is coupled, perform a final Fmoc deprotection as described above.
-
Wash thoroughly with DMF.
-
Prepare an acetylation mixture (e.g., 10% Acetic Anhydride, 5% DIPEA in DMF) and add it to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 times), followed by DCM (3 times).
-
Dry the peptide-resin under high vacuum for at least 4 hours.[11]
Step 4: Cleavage and Deprotection
-
CAUTION: This step must be performed in a well-ventilated fume hood. TFA is highly corrosive.[11]
-
Place the dry peptide-resin in a round-bottom flask.
-
Add freshly prepared, pre-chilled Reagent K (approx. 10 mL per gram of resin).[12]
-
Stir the mixture at room temperature for 2-3 hours. The solution may change color.[12][13]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Add the combined filtrate dropwise into a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice more to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Step 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.[1][14]
-
Collect fractions and analyze for purity using analytical RP-HPLC.
-
Confirm the identity and molecular weight of the pure fractions using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pool pure fractions and lyophilize to obtain a fluffy white powder.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the amino acid.- Peptide aggregation on the resin. | - Double couple: repeat the coupling step with a fresh activation mixture.- Use a more powerful coupling reagent like HATU or COMU.[15]- Add a chaotropic salt like LiCl to the coupling reaction to disrupt aggregation. |
| Low Final Yield | - Premature cleavage from the resin (DKP formation).- Incomplete coupling at one or more steps, leading to truncated sequences.- Poor precipitation of the peptide. | - For DKP-prone sequences, use a 2-CTC resin or couple as a dipeptide.- Ensure coupling completion at every step with a Kaiser test. Implement a capping step after each coupling to block unreacted amines.- Ensure the ether is sufficiently cold and use a large volume excess. |
| Extra Mass Peaks in MS | - Deletion sequences from incomplete coupling.- Side-chain protecting groups not fully cleaved.- Oxidation of sensitive residues (e.g., Met, Trp, Cys if present). | - Implement a capping step during synthesis.- Extend the cleavage time or use a stronger cleavage cocktail.[11]- Use a cleavage cocktail with appropriate scavengers (e.g., EDT for Cys, DMS for Met).[16] |
| Racemization | - Over-activation of the amino acid.- Presence of excess base. | - Minimize the pre-activation time before adding to the resin.- Ensure the correct stoichiometry of the base (DIPEA).- Additives like HOBt or Oxyma Pure can suppress racemization.[17] |
Table 2: A guide to troubleshooting common issues in SPPS.
Conclusion
The solid-phase synthesis of peptides containing the Gly-D-Leu motif is a readily achievable process when potential side reactions are understood and mitigated. By carefully selecting the resin, employing robust coupling strategies to avoid diketopiperazine formation, and ensuring the completeness of each reaction cycle, researchers can reliably produce these valuable modified peptides. The detailed protocol and troubleshooting guide provided herein serve as a self-validating framework to empower scientists in the synthesis of next-generation peptide therapeutics and research tools.
References
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
-
Fujii, N., Futaki, S., Yasumura, K., & Yajima, H. (1988). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Chemical & Pharmaceutical Bulletin, 36(9), 3743–3746. [Link]
-
Pátek, M., & Sharma, S. K. (1998). A cleavage cocktail for methionine-containing peptides. Collection of Czechoslovak Chemical Communications, 63(8), 1293–1298. [Link]
-
Waltham, MA. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biomatik. [Link]
-
Borgia, A., et al. (2018). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 23(10), 2661. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Kirk, R. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
- Offer, J., & Dawson, P. E. (2006). Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
-
Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Waters. [Link]
-
Organic Chemistry Tutor. (2020). Solid Phase Peptide Synthesis. YouTube. [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]
-
Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link]
-
Lander, A., & Luk, L. Y. P. (2023). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [Link]
-
Usuki, H., et al. (2011). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. Applied and Environmental Microbiology, 77(10), 3469–3472. [Link]
-
Aruta, R., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6256. [Link]
-
Subirós-Funosas, R., et al. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(1), 8–14. [Link]
-
St. Hilaire, B. (2023). How to purify synthetic peptides - what are the options? Biotage. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–47. [Link]
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]
-
Egbaji, C. P., et al. (2024). Challenges and Solutions in D-Amino Acid Production Methods. International Journal of Environment, Agriculture and Biotechnology, 9(2). [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. creative-peptides.com [creative-peptides.com]
- 5. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support - Google Patents [patents.google.com]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Glycyl-D-Leucine Synthesis Optimization
Case ID: GDL-SYNTH-OPT Status: Active Support Tier: Senior Application Scientist[1]
Core Directive & System Overview
Target Molecule: Glycyl-D-leucine (Gly-D-Leu) Molecular Weight: 188.22 g/mol Critical Quality Attributes: [1]
-
Yield Target: >85% (Isolated).
The "Hidden" Failure Mode: The synthesis of dipeptides, particularly those containing Glycine, is deceptively simple.[2] The primary cause of low yield in this specific sequence is Diketopiperazine (DKP) formation . Because Glycine is conformationally flexible and lacks steric bulk, the N-terminal amine can easily back-bite the C-terminal ester, cyclizing into a stable 6-membered ring and ejecting the alcohol.
This guide prioritizes a Boc/tert-Butyl (OtBu) strategy in solution phase.[1][2] This method is self-validating because it avoids the coexistence of a free amine and a reactive methyl/ethyl ester—the exact condition that triggers DKP formation.
Synthetic Route Selection (The "Installation" Phase)
Decision Matrix: Liquid Phase (LPPS) vs. Solid Phase (SPPS)
| Feature | Liquid Phase (Recommended) | Solid Phase (SPPS) |
| Scale | Excellent for multigram synthesis.[1][2] | Better for small (<100mg) libraries.[1][2] |
| DKP Risk | Controlled (via bulky esters).[1][2] | High (during resin cleavage if not careful).[1][2] |
| Purification | Extraction/Crystallization (Fast).[1][2] | HPLC (Labor intensive). |
| Cost | Low (Standard reagents).[1][2] | High (Resins/Solvents).[1][2][4] |
Recommendation: Use Liquid Phase Peptide Synthesis (LPPS) with the Boc/OtBu strategy .[2] This allows simultaneous deprotection of the N- and C-termini under acidic conditions, bypassing the neutral "free base" stage where cyclization occurs.
Workflow Visualization
Figure 1: Optimized Synthesis & DKP Avoidance Logic
Caption: The Boc/OtBu strategy (Green path) prevents DKP formation by maintaining steric bulk until the final acidic deprotection, unlike the Methyl Ester route (Red path).
Step-by-Step Protocol (Self-Validating System)
Phase A: Coupling (The Assembly)
Objective: Link Glycine to D-Leucine without racemizing the D-Leu center.
-
Reagents: Boc-Gly-OH (1.0 eq), H-D-Leu-OtBu·HCl (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.5 eq).[1][2]
-
Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration).[1][2]
Protocol:
-
Dissolve Boc-Gly-OH and HOBt in DCM at 0°C.
-
Add EDC[1][2]·HCl and stir for 15 minutes. Validation: Solution should remain clear or slightly cloudy; active ester is forming.[1][2]
-
Add H-D-Leu-OtBu·HCl followed by DIPEA dropwise.
-
Warm to room temperature and stir for 4–6 hours.
-
Workup: Wash organic layer with 1M KHSO₄ (removes amines), sat.[1][2] NaHCO₃ (removes acids), and Brine.[1][2] Dry over Na₂SO₄.[1][2]
-
Result: Boc-Gly-D-Leu-OtBu . (Expected Yield: >90%).
Phase B: Global Deprotection (The Release)
Objective: Remove Boc and OtBu simultaneously to yield the final peptide. Protocol:
-
Dissolve intermediate in DCM/TFA (1:1 v/v) . Add 2.5% TIPS (Triisopropylsilane) as a scavenger if needed (usually not required for Gly/Leu but good practice).[1][2]
-
Stir at room temperature for 1–2 hours.
-
Monitor: TLC should show disappearance of the protected spot.[2]
-
-
Isolation: Concentrate the solution under reduced pressure (do not heat >30°C).
-
Add cold Diethyl Ether to the oily residue. Triturate (scratch the flask) to induce crystallization.[2]
-
Filter the white solid: H-Gly-D-Leu-OH[1]·TFA .
Troubleshooting & Diagnostics (FAQ)
Q1: My yield is <40%. Where did the product go?
Diagnosis: You likely formed Diketopiperazine (DKP).[2] Root Cause: If you used a methyl ester (H-D-Leu-OMe) and neutralized the salt to get the free amine, the Glycine amine attacked the ester. Solution: Switch to the OtBu (tert-butyl) ester as described above. The bulky tert-butyl group creates a steric barrier that prevents the amine from attacking the ester carbonyl, virtually eliminating DKP formation [1].
Q2: I see a "doublet" of peaks in HPLC. Is this racemization?
Diagnosis: Likely diastereomers (Gly-L-Leu vs. Gly-D-Leu).[1][2] Root Cause: Although Glycine is achiral (cannot racemize), the D-Leucine can racemize if the coupling conditions were too basic or if the D-Leu ester contained L-Leu impurity. Correction:
-
Check Raw Material: Verify the optical purity of H-D-Leu-OtBu.
-
Coupling pH: Ensure DIPEA addition does not spike pH >9. Use Oxyma Pure instead of HOBt for superior suppression of racemization [2].[2]
Q3: The product is an oil and won't crystallize.
Diagnosis: Residual TFA or solvent entrapment.[2] Solution:
-
Dissolve in a minimum amount of Methanol.[2]
-
Add excess cold Diethyl Ether or MTBE dropwise while stirring.
-
Store at -20°C overnight.
Data Summary: Optimization Metrics
| Parameter | Standard Route (Methyl Ester) | Optimized Route (OtBu Ester) |
| Coupling Yield | 85-90% | 90-95% |
| Deprotection Yield | 30-50% (DKP Loss) | 95-99% |
| Purification Need | High (DKP removal) | Low (Filtration) |
| Overall Yield | ~40% | >85% |
References
-
Goolcharran, C., & Borchardt, R. T. (1998).[1][2] Kinetics and mechanism of diketopiperazine formation in peptide synthesis. Journal of Pharmaceutical Sciences, 87(3), 283–288.[1][2]
-
Subirós-Funosas, R., et al. (2009).[1][2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[2] Chemistry – A European Journal, 15(37), 9394–9403.[1][2] [1]
-
Greenstein, J. P., & Winitz, M. (1961).[1][2] Chemistry of the Amino Acids. Wiley.[1][2][5] (Classic reference for D-amino acid properties and racemization risks).[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Strategies for improving the cellular uptake of Glycyl-d-leucine
An essential guide for researchers, this Technical Support Center provides in-depth strategies, troubleshooting, and protocols for enhancing the cellular uptake of Glycyl-d-leucine. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you navigate experimental challenges and optimize your results.
Introduction: The Challenge and Potential of this compound
This compound is a dipeptide of significant interest in drug development. The inclusion of a D-amino acid (d-leucine) confers resistance to proteolytic degradation, a critical advantage for therapeutic peptides.[1][2][3][4] However, like many small hydrophilic molecules, achieving efficient uptake into target cells is a primary hurdle. This guide provides a comprehensive overview of the mechanisms governing its transport and presents actionable strategies to enhance its intracellular delivery.
The primary route for dipeptide absorption is through proton-coupled peptide transporters, PEPT1 and PEPT2.[5][6] PEPT1, a high-capacity, low-affinity transporter, is predominantly found in the intestine, making it a key player in oral drug absorption.[5][6] PEPT2 is expressed in other tissues, including the kidneys and brain.[5][7] Understanding and leveraging these transport pathways is fundamental to improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound cellular uptake?
A1: The primary mechanism is active transport mediated by peptide transporters of the Solute Carrier 15 (SLC15) family, namely PEPT1 and PEPT2.[5] These transporters co-transport protons and di/tripeptides across the cell membrane.[5] Some uptake may also occur after hydrolysis of the dipeptide into its constituent amino acids by brush border peptidases, followed by amino acid transporter-mediated uptake.[8][9]
Q2: Why is the D-amino acid in this compound significant?
A2: The presence of a D-amino acid, like d-leucine, makes the peptide resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1][2][3][4] This enhanced stability increases the peptide's half-life in biological systems, allowing more time for it to reach its target and be taken up by cells.
Q3: Which cell lines are best for studying this compound uptake?
A3: Caco-2 cells are the gold standard for modeling intestinal absorption, as they differentiate into a polarized monolayer that expresses PEPT1 and mimics the intestinal epithelium.[10][11][12] For studying transport in other tissues, cell lines expressing PEPT2 would be appropriate, depending on the research context.
Q4: Can this compound cross the blood-brain barrier (BBB)?
A4: Potentially, yes. The PEPT2 transporter is expressed in the brain.[5] However, passive permeability is likely low. To enhance BBB penetration, this compound can be conjugated to cell-penetrating peptides (CPPs) known to cross the BBB or encapsulated in targeted nanocarrier systems.[13]
Q5: What is an acceptable apparent permeability coefficient (Papp) in a Caco-2 assay?
A5: Papp values are generally categorized as follows:
-
Low Permeability: < 1 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 - 10 x 10⁻⁶ cm/s
-
High Permeability: > 10 x 10⁻⁶ cm/s These are general guidelines, and the target value depends on the therapeutic application.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your cellular uptake experiments.
Problem: Low or inconsistent uptake of this compound in my cell-based assay.
This is a multifaceted issue. The following decision tree can help diagnose the root cause.
Problem: High variability between experimental replicates.
-
Cause: Inconsistent cell monolayer integrity. In assays like the Caco-2 permeability assay, the tightness of the cell junctions is critical.
-
Solution: Always measure the Transepithelial Electrical Resistance (TEER) of your cell monolayers before starting the experiment.[14] Only use wells that meet a predefined TEER threshold (typically >250 Ω·cm² for Caco-2). This ensures that transport is occurring through the cells (transcellular) rather than between them (paracellular).
-
Cause: Issues with compound solubility or stability in the assay buffer.
-
Solution: Verify the solubility of your this compound formulation in the experimental buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Analyze the stability of the compound over the time course of the experiment using a method like LC-MS.
Problem: My fluorescently-labeled peptide shows high uptake, but has no biological effect.
-
Cause: The peptide is likely being internalized via endocytosis and is trapped in endosomes, unable to reach its cytosolic target.[15][16] Many fluorescence-based methods cannot distinguish between endosomal entrapment and cytosolic delivery.[17][18]
-
Solution:
-
Confocal Microscopy: Co-stain with an endosomal marker (e.g., LysoTracker). A punctate fluorescence pattern that colocalizes with the marker indicates endosomal entrapment.[1]
-
Endosomal Escape Moieties: Incorporate endosomolytic agents or fusogenic peptides into your delivery strategy to facilitate release from the endosome into the cytoplasm.[15]
-
Functional Assays: Rely on assays that measure downstream biological activity rather than just quantifying intracellular fluorescence.
-
Core Strategies for Enhancing this compound Uptake
If native transport is insufficient, several strategies can be employed to boost intracellular delivery. These can be broadly categorized into chemical modifications and formulation-based approaches.
Chemical Modification Strategies
-
Cell-Penetrating Peptides (CPPs): CPPs are short peptides (typically 5-30 amino acids) that can translocate across the plasma membrane and carry molecular cargo, such as other peptides, inside the cell.[19][20][21] They are often rich in basic amino acids like arginine and lysine.[15]
-
Mechanism: The exact mechanism is debated and often depends on the CPP sequence and cargo, but includes direct membrane penetration and endocytosis.[1][15][20][22][23]
-
Application: Covalently conjugating this compound to a CPP like TAT or Penetratin can significantly increase its intracellular concentration.
-
-
Lipidation: Attaching a lipid moiety (e.g., palmitic acid) to the peptide increases its lipophilicity.[24]
-
Mechanism: This enhances the peptide's interaction with the lipid bilayer of the cell membrane, promoting passive diffusion or membrane insertion.
-
Application: Lipidation can be a straightforward way to improve permeability, but may also affect solubility and require formulation adjustments.
-
-
Cyclization: Converting a linear peptide into a cyclic one can dramatically improve its drug-like properties.[25]
-
Mechanism: Cyclization reduces the number of rotatable bonds, pre-organizing the peptide into a more bioactive conformation. It can also shield polar amide bonds from the solvent, increasing membrane permeability.[25] This strategy has been shown to enhance the cellular uptake of other peptides.[1][23]
-
Application: While this compound is too small for cyclization on its own, this strategy is highly relevant if it is part of a larger peptide sequence.
-
Formulation Strategies
-
Liposomes and Lipid Nanoparticles: These are vesicular systems composed of lipid bilayers that can encapsulate hydrophilic molecules like this compound in their aqueous core.[26][27]
-
Mechanism: Nanocarriers protect the peptide from degradation and facilitate uptake, often through endocytosis.[26][28] Their surface can be functionalized with targeting ligands or CPPs to further enhance delivery to specific cells.[15][24]
-
Application: Encapsulating this compound in a lipid nanoparticle system is a powerful strategy to improve its stability and cellular delivery.[26][29]
-
| Strategy | Primary Mechanism | Key Advantages | Considerations |
| CPP Conjugation | Active Translocation, Endocytosis | High efficiency, potential for targeting | Can get trapped in endosomes, potential toxicity |
| Lipidation | Increased Lipophilicity, Membrane Interaction | Simple modification, improves passive diffusion | May decrease aqueous solubility |
| Cyclization | Conformational Rigidity, Shielding Polar Groups | Enhanced stability and permeability | Not applicable to a simple dipeptide |
| Liposomal Formulation | Endocytosis, Membrane Fusion | Protects cargo, high payload capacity, biocompatible | Complex manufacturing, potential for rapid clearance |
| Nanoparticle Formulation | Endocytosis | Protects cargo, controlled release, versatile | Potential toxicity, complex manufacturing |
Detailed Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting in vivo oral absorption of drugs.[10][11] It measures the flux of a compound across a polarized monolayer of human intestinal cells.
Experimental Workflow
Step-by-Step Methodology
Materials:
-
Caco-2 cells (ATCC)
-
DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Pen-Strep
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound (this compound) and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, changing the media every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[11]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well using an epithelial volt-ohm meter. Only use monolayers with TEER values >250 Ω·cm².[14]
-
-
Transport Experiment (Bidirectional):
-
Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
For A→B transport (Apical to Basolateral): Add the test compound solution (in HBSS, pH 6.5 to mimic the gut lumen) to the apical (donor) chamber and fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.
-
For B→A transport (Basolateral to Apical): Add the test compound solution (in HBSS, pH 7.4) to the basolateral (donor) chamber and fresh HBSS (pH 7.4) to the apical (receiver) chamber.[12]
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber. Replace the volume with fresh, pre-warmed buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Lucifer Yellow Flux Assay:
-
After the transport experiment, add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer yellow that has passed to the basolateral side. A high flux indicates a compromised monolayer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Interpretation
-
Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the substance in the receiver compartment.
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio (ER): The efflux ratio is a key indicator of active efflux transport (i.e., the compound being pumped back out of the cell). ER = Papp (B→A) / Papp (A→B)
-
ER ≈ 1: Suggests passive transport.
-
ER > 2: Suggests the compound is a substrate for an active efflux transporter (like P-glycoprotein or BCRP).[12]
-
By following these protocols and troubleshooting guides, researchers can systematically evaluate and optimize the cellular uptake of this compound, paving the way for its successful development as a therapeutic agent.
References
-
Strategies for Improving Cell-Penetrating Peptides Stability and Delivery - Encyclopedia.pub. (2022). Retrieved from [Link]
-
Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC. (2021). Science Advances. Retrieved from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online. (2020). Expert Opinion on Drug Delivery. Retrieved from [Link]
-
Strategies for Improving Peptide Stability and Delivery - PMC - NIH. (2022). Retrieved from [Link]
-
Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC - NIH. (2008). Molecular Pharmaceutics. Retrieved from [Link]
-
Strategies for Improving Peptide Stability and Delivery - MDPI. (2022). Pharmaceuticals. Retrieved from [Link]
-
In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - Taylor & Francis. (2021). Journal of Peptide Science. Retrieved from [Link]
-
How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - NIH. (2020). Scientific Reports. Retrieved from [Link]
-
Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC. (2011). Pharmaceuticals. Retrieved from [Link]
-
Development of a Microwave-Assisted Method for Enhancing the Cellular Uptake of Arginine-Rich Peptides - MDPI. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
Webinar Cell-penetrating peptides and oligonucleotide delivery - YouTube. (2021). Retrieved from [Link]
-
Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PubMed. (1983). The Journal of Physiology. Retrieved from [Link]
-
Peptide-based strategies for enhanced cell uptake, transcellular transport, and circulation: Mechanisms and challenges - PubMed. (2017). Advanced Drug Delivery Reviews. Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Retrieved from [Link]
-
In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC - NIH. (2020). Pharmaceutics. Retrieved from [Link]
-
Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC. (2025). Tzu Chi Medical Journal. Retrieved from [Link]
-
Modifying peptides to enhance permeability - PubMed. (2015). Future Medicinal Chemistry. Retrieved from [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC. (2021). Molecules. Retrieved from [Link]
-
Applications of cell penetrating peptide-based drug delivery system in immunotherapy. (2025). Journal of Nanobiotechnology. Retrieved from [Link]
-
Caco-2 Permeability Assay Protocol - Creative Bioarray. Retrieved from [Link]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. (2025). Retrieved from [Link]
-
Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides | Organic Letters - ACS Publications. (2018). Retrieved from [Link]
-
Role and Relevance of PEPT2 in Drug Disposition, Dynamics, and Toxicity - PMC - NIH. (2014). The AAPS Journal. Retrieved from [Link]
-
Nanocarrier system: An emerging strategy for bioactive peptide delivery - Frontiers. (2022). Frontiers in Nutrition. Retrieved from [Link]
-
A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. (2016). Protein Science. Retrieved from [Link]
-
Glycyl-L-leucine transport in the rat small intestine - PubMed. (1983). Biochimica et Biophysica Acta. Retrieved from [Link]
-
Therapeutic peptides and their delivery using lipid-based nanoparticles - ResearchGate. (2025). Retrieved from [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Enhanced Peptide Delivery into Cells by Using the Synergistic Effects of a Cell-Penetrating Peptide and a Chemical Drug to Alter Cell Permeability | Molecular Pharmaceutics. (2018). Retrieved from [Link]
-
Localization of PEPT1 and PEPT2 proton-coupled oligopeptide transporter mRNA and protein in rat kidney - American Physiological Society Journal. (1999). American Journal of Physiology-Renal Physiology. Retrieved from [Link]
-
A Tour of LeuT. Retrieved from [Link]
-
CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation | Briefings in Bioinformatics | Oxford Academic. (2024). Retrieved from [Link]
-
Caco-2 Permeability Assay - Evotec. Retrieved from [Link]
-
Transport by Carrier Proteins - YouTube. (2022). Retrieved from [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI. (2021). Marine Drugs. Retrieved from [Link]
-
Ontogeny of dipeptide uptake and peptide transporter 1 (PepT1) expression along the gastrointestinal tract in the neonatal Yucatan miniature pig | British Journal of Nutrition - Cambridge University Press & Assessment. (2012). Retrieved from [Link]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - Oxford Academic. (2017). Acta Biochimica et Biophysica Sinica. Retrieved from [Link]
-
Lipid-based colloidal carriers for peptide and protein delivery – liposomes versus lipid nanoparticles - PMC. (2007). Current Drug Delivery. Retrieved from [Link]
-
Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures - PubMed. (2000). Pharmaceutical Research. Retrieved from [Link]
-
Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC - PubMed Central. (2016). AMB Express. Retrieved from [Link]
-
Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC. (2022). Pharmaceutics. Retrieved from [Link]
-
Peptides: potential delivery systems for mRNA - RSC Chemical Biology (RSC Publishing). (2022). Retrieved from [Link]
-
How do things move across a cell membrane? (video) - Khan Academy. Retrieved from [Link]
-
Modification of Peptides for Improved Membrane Permeability and Side Chain Diversity - Eldorado - Repository of the TU Dortmund. (2022). Retrieved from [Link]
Sources
- 1. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role and Relevance of PEPT2 in Drug Disposition, Dynamics, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycyl-L-leucine transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 17. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. Peptide-based strategies for enhanced cell uptake, transcellular transport, and circulation: Mechanisms and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipid-based colloidal carriers for peptide and protein delivery – liposomes versus lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Handling and Weighing Glycyl-d-leucine Powder
Welcome to the Technical Support Center for Glycyl-d-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the accurate handling and weighing of this compound powder. Adherence to these best practices is critical for ensuring experimental reproducibility and the integrity of your results.
Introduction: The Challenges of Weighing this compound
This compound, a dipeptide, presents unique handling challenges due to its potential for hygroscopicity and susceptibility to electrostatic charges, characteristics common to many amino acids and peptides.[1][2][3] These properties can lead to significant errors in weighing, impacting downstream applications. This guide provides a systematic approach to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when weighing this compound powder?
A1: The primary challenges are:
-
Hygroscopicity: The tendency of the powder to absorb moisture from the atmosphere, leading to a continuous increase in weight and potential degradation.[4]
-
Electrostatic Charges: Fine powders can easily become electrostatically charged, causing them to adhere to surfaces, repel from the weigh boat, and result in inaccurate readings and sample loss.[5]
-
Accuracy with Small Quantities: Precisely weighing small amounts (micro-dosing) of any powder is inherently challenging and is compounded by the aforementioned issues.[6]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE is required: a lab coat, safety glasses with side shields, and nitrile gloves. For handling larger quantities or if there is a risk of aerosolization, a dust mask or respirator may be necessary. Always consult the material's Safety Data Sheet (SDS) for specific handling precautions.
Q3: How should this compound powder be stored?
A3: To minimize moisture absorption, store this compound in a tightly sealed container in a cool, dry place. A desiccator is highly recommended for long-term storage.
Troubleshooting Guide
Issue 1: The weight reading on the analytical balance is continuously increasing.
Probable Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[5]
Solution Workflow:
Caption: Workflow for addressing an increasing weight reading.
Detailed Steps:
-
Minimize Exposure: Only dispense the approximate amount of this compound needed from the main stock container in a low-humidity environment, if possible. Quickly reseal the stock container.
-
Use Appropriate Weighing Vessels: Use a weighing vessel with a small opening, such as a vial or flask, to reduce the surface area exposed to the air.
-
Work Quickly: Aim to complete the weighing process in under a minute to minimize moisture uptake.[5]
-
Consider a Glove Box: For highly sensitive experiments, perform the weighing in a glove box with controlled humidity.
Issue 2: The powder is "jumping" or sticking to surfaces, and the balance reading is erratic.
Probable Cause: The powder has likely acquired an electrostatic charge. This is common with fine, dry powders, especially in low-humidity environments.[5]
Solution Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. L-Leucine as an excipient against moisture on in vitro aerosolization performances of highly hygroscopic spray-dried powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Leucine as a Moisture-Protective Excipient in Spray-Dried Protein/Trehalose Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Analysis of Dipeptide Transport Mechanisms: SLC15 Family Guide
Executive Summary
The transport of di- and tripeptides across epithelial membranes is a fundamental physiological process governing protein nutrition and the pharmacokinetics of peptidomimetic drugs. This guide provides a technical analysis of the SLC15 family of proton-coupled oligopeptide transporters, specifically focusing on the divergence between PepT1 (SLC15A1) and PepT2 (SLC15A2) .
For drug development professionals, understanding the kinetic distinctions between these transporters is critical. PepT1 governs oral bioavailability in the intestine, while PepT2 dictates systemic retention and tissue distribution (kidney/brain).[1] This guide synthesizes mechanistic insights with validated experimental protocols to support transporter-targeted drug design.
Part 1: Mechanistic Architecture
The SLC15 transporters function as secondary active symporters . Unlike ATP-binding cassette (ABC) transporters that utilize direct ATP hydrolysis, PepT proteins rely on an electrochemical proton gradient (
The Alternating Access Mechanism
The transport cycle follows an "alternating access" model. The protein oscillates between an outward-facing (extracellular) and inward-facing (intracellular) conformation. This transition is strictly coupled to proton binding, which lowers the energy barrier for the structural shift.
Key Mechanistic Steps:
-
Protonation: Protons bind to the outward-facing pocket (likely Histidine residues), increasing affinity for the negatively charged or zwitterionic peptide.
-
Substrate Binding: The dipeptide binds, stabilizing the occluded state.
-
Conformational Switch: The protein undergoes a "rocker-switch" motion, exposing the substrate to the cytoplasm.
-
Release: Protons and peptide are released into the cytosol; the empty carrier resets.
Figure 1: The alternating access cycle of proton-coupled peptide transport. The cycle is energized by the transmembrane pH gradient.
Part 2: Comparative Profiling (PepT1 vs. PepT2)
While sharing significant sequence homology (~50%), PepT1 and PepT2 exhibit distinct kinetic profiles that dictate their physiological roles.
Kinetic and Physiological Differences
| Feature | PepT1 (SLC15A1) | PepT2 (SLC15A2) | Implication for Drug Design |
| Primary Location | Small Intestine (Apical), Kidney (S1) | Kidney (S3), Brain (Choroid Plexus), Lung | PepT1 drives absorption; PepT2 drives retention/disposition.[1] |
| Affinity ( | Low Affinity (mM range)(Gly-Sar | High Affinity ( | PepT1 requires high luminal concentrations; PepT2 scavenges low concentrations. |
| Capacity ( | High Capacity | Low Capacity | PepT1 is difficult to saturate therapeutically; PepT2 is easily saturated. |
| pH Dependence | Optimal pH 5.5 - 6.0 | Optimal pH 5.5 - 6.0 | Both require acidic microclimates (NHE3 exchanger activity). |
| Substrate Specificity | Broad (Di/Tripeptides, ACE inhibitors, Valacyclovir) | Similar, but stricter steric requirements | Prodrugs must mimic peptide backbone features. |
Expert Insight: The "low affinity" of PepT1 is evolutionarily advantageous, allowing the intestine to handle massive surges of dietary peptides without saturation. Conversely, PepT2 in the renal proximal tubule acts as a "scavenger" system to reclaim peptides missed by PepT1 in the early nephron.
Part 3: Experimental Methodologies
To validate transporter interaction, two primary assays are recommended: Radiolabeled Uptake (for screening) and Two-Electrode Voltage Clamp (for mechanistic characterization).
Protocol A: Caco-2 Cell Uptake Assay
The Gold Standard for Oral Absorption Prediction.
Rationale: Caco-2 cells spontaneously differentiate into enterocyte-like monolayers expressing PepT1. Glycyl-sarcosine (Gly-Sar) is the reference substrate because it resists hydrolysis by intracellular peptidases.[2]
Reagents:
-
Substrate: [
C]-Gly-Sar (specific activity > 50 mCi/mmol). -
Uptake Buffer: MES-buffered Krebs-Ringer (pH 6.0).
-
Stop Solution: Ice-cold PBS (pH 7.4).
Step-by-Step Workflow:
-
Differentiation: Seed Caco-2 cells (passage 30-50) in 24-well plates. Culture for 21 days post-confluence to ensure maximal PepT1 expression.
-
Critical Control: Do not use "rapid" 4-day systems for PepT1 work; transporter expression levels are often insufficient.
-
-
Equilibration: Wash cells 2x with warm uptake buffer (pH 6.0). Incubate for 10 min at 37°C to deplete intracellular amino acids.
-
Transport Initiation: Add 250
L of buffer containing 10 M [ C]-Gly-Sar Test Compound.-
Control: Include a well with 20 mM unlabeled Gly-Leu to determine non-specific binding.
-
-
Incubation: Incubate for 10 minutes at 37°C. (Linear uptake phase).
-
Termination: Aspirate buffer and immediately wash 3x with ice-cold Stop Solution.
-
Why? Low temperature arrests transporter conformational changes immediately.
-
-
Lysis & Detection: Lyse cells with 0.1 N NaOH. Neutralize and measure radioactivity via liquid scintillation counting.
Protocol B: Two-Electrode Voltage Clamp (TEVC)
The Mechanistic Standard for Electrogenicity.
Rationale: Since PepT transport is electrogenic (net movement of positive charge), TEVC allows real-time measurement of transport currents (
Figure 2: TEVC workflow for characterizing electrogenic transport in Xenopus oocytes.
Data Analysis:
Fit the current data to the Michaelis-Menten equation to derive the affinity constant (
-
Interpretation: A downward deflection in current traces indicates inward proton movement (transport activity). If a drug inhibits the Gly-Sar current, it is a competitor. If the drug generates a current, it is a substrate.
Part 4: Implications for Drug Development
The "Prodrug Strategy" utilizes PepT1 to increase the oral bioavailability of polar drugs.
-
Valacyclovir: The L-valyl ester of acyclovir. Acyclovir has poor permeability (BCS Class III). By targeting PepT1, bioavailability increases from ~15% to ~54%.
-
Structural Requirements:
-
Free N-terminal amine (essential for proton interaction).
-
Peptide bond (or bioisostere like ketone/thioamide).[3]
-
L-stereochemistry (preferred over D-isomers).
-
Strategic Note: While PepT1 targets improve absorption, high-affinity binding to PepT2 in the kidney may increase systemic half-life (via reabsorption) or cause nephrotoxicity if the drug accumulates in proximal tubule cells.
References
-
Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[1][4][5][6] Current Opinion in Pharmacology.
-
Daniel, H., et al. (2006). Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications. Pflugers Archiv.
-
Smith, D.E., et al. (2013). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport.[4] Molecular Pharmacology.
-
Nielsen, C.U., et al. (2001). Differentiating Passive from Transporter-mediated Uptake by PepT1.[3] Journal of Controlled Release.
-
Biegel, A., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1.[2] Molecules.
Sources
- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Enzyme Specificity on Glycyl-d-leucine
For researchers, scientists, and drug development professionals, the stereospecificity of enzymes is a critical parameter in various applications, from peptide synthesis to drug metabolism studies. The ability of an enzyme to discriminate between L- and D-amino acid residues in a peptide substrate is a key determinant of its utility. This guide provides an in-depth, technical comparison of enzymatic activity on the dipeptide Glycyl-d-leucine, offering a framework for validating enzyme specificity through robust experimental data.
The Principle of Stereospecificity in Peptide Hydrolysis
Enzymes, by nature, are chiral molecules, and their active sites are exquisitely structured to bind substrates with a high degree of stereoselectivity. The majority of proteases and peptidases demonstrate a strong preference for L-amino acids, the naturally occurring enantiomers in proteins. However, the burgeoning interest in D-amino acid-containing peptides (DAACPs) in pharmaceuticals and as disease biomarkers necessitates a thorough understanding and validation of enzyme specificity towards these non-canonical substrates.[1]
The hydrolysis of a dipeptide like this compound presents a unique challenge to many standard peptidases. The presence of a D-amino acid at the C-terminus can significantly hinder or completely abolish enzymatic activity. This guide will explore this phenomenon using a commercially available, broad-specificity enzyme and outline a comprehensive methodology for quantifying this specificity.
Comparative Enzyme Selection: The Case for Carboxypeptidase Y
To illustrate the validation of enzyme specificity, we will focus on Carboxypeptidase Y (CPY) . CPY is a serine carboxypeptidase with broad substrate specificity, capable of cleaving all 20 common amino acids from the C-terminus of peptides.[2] Crucially, while it can hydrolyze peptides with C-terminal D-amino acids, the rate is significantly lower than for the corresponding L-isomers, making it an excellent model for a comparative study.[2]
Alternative Enzymes for Consideration:
While this guide focuses on CPY, other enzymes could be evaluated using the same principles. For instance, mammalian renal dipeptidase is known to hydrolyze dipeptides with a C-terminal D-amino acid.[3] However, obtaining purified, commercially available renal dipeptidase with well-characterized kinetics for this compound can be challenging.
Experimental Workflow for Validating Specificity
The core of this guide is a detailed experimental workflow designed to be a self-validating system. This workflow allows for the direct comparison of an enzyme's activity on this compound versus its L-isomer, Glycyl-l-leucine.
Sources
- 1. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity and inhibition studies of human renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the intestinal absorption of various dipeptides
Topic: A Comparative Study of the Intestinal Absorption of Various Dipeptides Content Type: Publish Comparison Guide
Executive Summary & Physiological Context
For drug development professionals and formulation scientists, the intestinal peptide transporter 1 (PepT1/SLC15A1) represents a high-capacity gateway for oral drug delivery. Unlike amino acid transporters that are highly specific, PepT1 is promiscuous, transporting a vast library of di/tripeptides and peptidomimetic drugs (e.g.,
This guide objectively compares the absorption kinetics of various dipeptides, delineating the structural determinants of affinity (
The Mechanism of Transport
PepT1 functions as a proton-coupled symporter. It utilizes the inward-directed proton electrochemical gradient (
Figure 1: The proton-motive force driving PepT1-mediated transport. The system relies on the acidification of the microclimate by NHE3.
Comparative Data Analysis: Kinetic Parameters
The following data aggregates experimental results from Caco-2 monolayers and in situ perfusion studies. The "Affinity Rank" is derived from
Table 1: Kinetic Parameters of Selected Dipeptides and Peptidomimetics
| Substrate | Classification | Affinity Rank | Transport Efficiency Notes | ||
| Val-Lys(Flu) | Fluorescent Probe | Very High | N/A | Highest reported affinity; used as a competitive inhibitor probe.[1] | |
| Gly-Pro | Neutral Dipeptide | High | High | Strong inhibitor of Gly-Sar. Rapidly absorbed but subject to cytosolic hydrolysis. | |
| Gly-Sar | Model Substrate | Moderate | The Gold Standard. Hydrolysis-resistant (N-methylated). ~90% uptake via PepT1.[2] | ||
| Valacyclovir | Prodrug (Antiviral) | Low | Moderate | Lower affinity than natural dipeptides; requires higher doses for saturation. | |
| Gly-Asp | Anionic Dipeptide | pH Dependent | Variable | Variable | Transported preferentially in neutral/zwitterionic form. Requires cotransport of 2 |
| Gly-Gly | Neutral Dipeptide | Moderate | High | Rapidly hydrolyzed; difficult to measure intact intracellularly without inhibition. |
Structure-Transport Relationships (SAR)
-
Stereoselectivity: PepT1 is highly stereoselective for L-amino acids . D-isomers drastically reduce affinity.
-
N-Terminal Modification: A free N-terminal amino group (
) is preferred. However, methylation (as in Gly-Sar ) is tolerated and confers resistance to peptidases, making it an ideal experimental probe. -
Hydrophobicity: Increasing hydrophobicity of the side chains (e.g., Val, Phe) generally increases affinity (
decreases). This is why Val-Lys(Flu) exhibits nanomolar/low-micromolar affinity. -
Charge:
-
Neutral/Zwitterionic: Optimal substrates.
-
Mono-cationic: Well transported.
-
Di-cationic: Poorly transported (e.g., Lys-Lys).
-
Anionic: Transport efficiency drops at neutral pH; requires lower pH to protonate the side chain carboxyl group.
-
Experimental Protocol: Caco-2 Uptake Assay
This protocol is designed to specifically isolate PepT1-mediated transport from passive diffusion.
Phase 1: Cell Culture & Differentiation
-
Cell Line: Caco-2 (Passage 30–60).
-
Seeding Density:
on collagen-coated Transwell® inserts (0.4 µm pore size). -
Differentiation: Culture for 21 days .
-
Validation: Measure Transepithelial Electrical Resistance (TEER).
-
Acceptance Criteria: TEER >
.[4]
-
Phase 2: Uptake Assay Workflow
The critical factor here is the pH gradient. PepT1 is inactive without an inward proton gradient.
-
Buffer Preparation:
-
Apical Buffer (Uptake): MES-buffered Ringer’s solution, pH 6.0 .
-
Basolateral Buffer (Receiver): HEPES-buffered Ringer’s solution, pH 7.4 .
-
-
Equilibration: Wash monolayers 2x with respective buffers at 37°C. Equilibrate for 15 min.
-
Dosing:
-
Add substrate (e.g., 10 µM [14C]-Gly-Sar) to the Apical chamber.
-
Control A (Passive): Add substrate + 20 mM unlabeled Gly-Leu (excess competitor) to define non-specific uptake.
-
Control B (Zero-Trans): Perform uptake at 4°C to inhibit active transport.
-
-
Incubation: Incubate for 10–15 minutes (linear phase).
-
Termination:
-
Aspirate buffers immediately.
-
Wash 3x with ice-cold PBS (pH 7.4) to stop transport and remove surface-bound drug.
-
-
Lysis & Quantification:
-
Lyse cells (e.g., 0.1% Triton X-100 or MeOH).
-
Quantify via Liquid Scintillation Counting (for radiolabels) or LC-MS/MS (for cold drugs).
-
Phase 3: Data Calculation
Calculate the Carrier-Mediated Uptake (
Figure 2: Step-by-step workflow for the Caco-2 uptake assay.
References
-
Human PEPT1 Pharmacophore Distinguishes between Dipeptide Transport and Binding. Source: Journal of Medicinal Chemistry (NIH). URL:[Link]
-
Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Source: AAPS PharmSciTech (NIH). URL:[Link]
-
Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine. Source: Molecular Pharmaceutics (NIH). URL:[Link]
-
Conjugation of Dipeptide to Fluorescent Dyes Enhances Its Affinity for a Dipeptide Transporter (PEPT1) in Human Intestinal Caco-2 Cells. Source: Bioconjugate Chemistry (ACS). URL:[Link]
-
Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Source: Molecules (MDPI). URL:[Link]
Sources
- 1. Conjugation of dipeptide to fluorescent dyes enhances its affinity for a dipeptide transporter (PEPT1) in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPT1 as a paradigm for membrane carriers that mediate electrogenic bidirectional transport of anionic, cationic, and neutral substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of Glycyl-d-leucine Preparations
For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of peptide-based compounds is not merely a matter of quality control; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Glycyl-d-leucine, a dipeptide, serves as a critical model for understanding how even subtle changes in chirality can impact biological activity. The presence of its diastereomer, Glycyl-l-leucine, as an impurity can lead to significantly different pharmacological and toxicological profiles.
This guide provides an in-depth comparison of modern analytical techniques for validating the enantiomeric purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references to provide a robust framework for your analytical strategy.
The Imperative of Enantiomeric Purity
This compound is defined by the specific spatial arrangement of its constituent amino acids: an achiral glycine and a chiral d-leucine. The primary enantiomeric impurity of concern is therefore Glycyl-l-leucine. This impurity can arise from two main sources: contamination from the l-leucine starting material or racemization of the d-leucine residue during peptide synthesis.[1][2] The determination and quantification of this l-enantiomer are critical for ensuring the quality and consistency of the final product.
Comparative Analysis of Analytical Methodologies
The validation of enantiomeric purity hinges on the ability to resolve and accurately quantify stereoisomers. Four principal techniques are commonly employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most powerful and widely adopted technique for enantioselective analysis of peptides.[3] It operates on the principle of differential interaction between the enantiomers and a chiral environment, which can be the stationary phase (direct method) or a derivatizing agent (indirect method).
Direct Chiral HPLC utilizes a Chiral Stationary Phase (CSP) to achieve separation. For dipeptides like Glycyl-leucine, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective.[4][5] The teicoplanin selector possesses multiple chiral centers and functional groups (ionic, polar, and hydrophobic) that enable complex stereoselective interactions—including hydrogen bonding, ionic interactions, and steric hindrance—with the analyte.[5] Studies have shown that dipeptides ending in a d-amino acid, like this compound, are often retained more strongly on these types of columns compared to their l-counterparts.[4][5]
Indirect Chiral HPLC involves a pre-column derivatization step where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[6] While this adds a step to the workflow, it can enhance detection sensitivity and overcome challenges when a suitable CSP is unavailable.[7]
Caption: Comparative workflows for direct and indirect chiral HPLC methods.
| Parameter | Direct Chiral HPLC (CSP) | Indirect Chiral HPLC (Derivatization) | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase. | Formation and separation of diastereomers on an achiral column. | Differential migration in an electric field with a chiral selector. | Chemical shift non-equivalence using a chiral solvating agent. |
| Sensitivity | High (ng to pg range) | Very High (can be enhanced by derivatizing agent) | High (pg to fg range) | Moderate to Low (mg range) |
| Resolution | Excellent | Excellent | Very High | Variable, depends on agent and field strength |
| Speed | Moderate (15-40 min) | Slow (includes reaction time) | Fast (5-20 min) | Fast (for data acquisition) |
| Sample Prep | Minimal (dissolve and inject) | Complex (derivatization required) | Minimal | Minimal |
| Risk of Racemization | Low | Moderate (during derivatization) | Low | None |
| Key Advantage | Simplicity and direct analysis. | High sensitivity and use of standard columns. | High efficiency and low sample consumption. | Non-destructive, provides structural info. |
| Key Limitation | CSPs can be expensive and have limited lifetimes. | Potential for side reactions and incomplete derivatization. | Requires specialized equipment; sensitive to matrix effects. | Low sensitivity; requires pure chiral agents. |
Capillary Electrophoresis (CE): High-Efficiency Separations
Capillary Electrophoresis has emerged as a powerful technique for chiral separations due to its exceptionally high resolution and efficiency.[8] The separation is based on the differential mobility of enantiomers in an electric field within a narrow capillary. To achieve chiral recognition, a chiral selector is added to the background electrolyte.
For peptides and amino acids, cyclodextrins and their derivatives are common chiral selectors.[9] The hydrophobic cavity and hydrophilic exterior of the cyclodextrin molecule allow for transient, stereoselective host-guest interactions with the enantiomers of Glycyl-leucine. The stability of these transient diastereomeric complexes differs, leading to different electrophoretic mobilities and, consequently, separation. The high efficiency of CE allows for the resolution of even very similar molecules with minimal sample consumption.[8][10]
Gas Chromatography (GC): A Classic Approach for Volatile Derivatives
Chiral GC is a well-established method, particularly for the analysis of individual amino acids after peptide hydrolysis.[11]
This technique requires the this compound dipeptide to be first hydrolyzed into its constituent amino acids (glycine and d-leucine). The resulting amino acids are then derivatized to make them volatile and suitable for GC analysis.[11] Separation is achieved on a chiral GC column. A significant challenge with this method is the risk of inducing racemization during the acid hydrolysis step.[2][11] To account for this, hydrolysis is often performed in deuterated acid, which allows for the differentiation and correction of any racemization that occurs during sample preparation via mass spectrometry.[2]
Caption: Workflow for chiral GC-MS, including hydrolysis and racemization control.
NMR Spectroscopy: A Non-Destructive Alternative
NMR spectroscopy offers a distinct approach that does not require chromatographic separation.[12] While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[13][14]
A CSA forms transient, weak diastereomeric complexes with the enantiomers of this compound.[14] This association leads to a slight difference in the electronic environment of corresponding protons in the two enantiomers, resulting in separate, distinguishable peaks in the NMR spectrum. The ratio of the integrals of these peaks provides a direct measure of the enantiomeric purity. This method is non-destructive and relatively fast, but its primary limitation is its lower sensitivity compared to chromatographic techniques, typically requiring milligram quantities of the sample.[12]
Experimental Protocols: A Practical Guide
Protocol 1: Direct Chiral HPLC Method
This protocol is optimized for the direct separation of this compound and its l-enantiomer using a teicoplanin-based CSP.
-
Column Selection: Astec® CHIROBIOTIC® T (or equivalent teicoplanin-based column), 250 x 4.6 mm, 5 µm. The choice is based on its proven efficacy in separating underivatized amino acids and dipeptides.[4][5]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 80:20 (v/v) Methanol / 50 mM Ammonium Acetate, adjusted to pH 5.5 with acetic acid. The pH influences the ionization state of the dipeptide, which is crucial for achieving optimal interaction with the CSP.[5]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
System Suitability: Inject a racemic standard of Glycyl-dl-leucine to confirm the resolution between the two enantiomer peaks. The resolution factor should be ≥ 1.5.
-
Analysis and Quantification: Inject the sample and integrate the peak areas for this compound and the impurity peak corresponding to Glycyl-l-leucine. Calculate the enantiomeric purity as:
-
% Purity = [Area(d-isomer) / (Area(d-isomer) + Area(l-isomer))] x 100
-
Protocol 2: Capillary Electrophoresis Method
This protocol is designed for high-efficiency separation using a cyclodextrin chiral selector.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate buffer at pH 2.5. Add 20 mM of Sulfated-β-cyclodextrin as the chiral selector. The low pH ensures the dipeptide is cationic, and the sulfated cyclodextrin provides strong chiral recognition capabilities.[9]
-
Sample Preparation: Dissolve the this compound sample in water to a concentration of 0.5 mg/mL.
-
CE Conditions:
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm
-
-
Analysis: The differential interaction with the cyclodextrin will result in different migration times for the d- and l-isomers. Quantify using peak areas as described in the HPLC protocol.
Conclusion
The validation of the enantiomeric purity of this compound is a multi-faceted challenge that can be addressed by several robust analytical techniques.
-
Chiral HPLC on a teicoplanin-based stationary phase stands out as the most balanced method, offering a superb combination of simplicity, high resolution, and sensitivity for direct analysis.[3][5]
-
Capillary Electrophoresis provides unparalleled separation efficiency and is ideal for situations where sample volume is limited.[8]
-
Chiral GC-MS is a powerful tool, especially when information about individual amino acid chirality is needed, but requires careful control to mitigate procedural racemization.[2][11]
-
NMR Spectroscopy serves as an excellent, non-destructive orthogonal method for confirmation, though it is limited by its sensitivity.[14]
The selection of the most appropriate method depends on the specific requirements of the analysis, including the required level of sensitivity, sample availability, and the need for orthogonal validation. A self-validating system will often employ a primary method like Chiral HPLC and a secondary, orthogonal method like CE or NMR to confirm the results, ensuring the highest degree of confidence in the enantiomeric purity of your this compound preparations.
References
- PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- ResearchGate. Gas chromatographic enantiomer separation of d,l-leucine.
- PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- ResearchGate. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- PubMed. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method.
- BenchChem. A Comparative Guide to Chiral HPLC Analysis of Peptides.
- ResearchGate. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- CAT. Analyses of amino acids, Enantiomeric purity.
- RSC Publishing. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.
- Unknown Source. Enantioseparation of Peptides with Two Chiral Centers by Capillary Electrophoresis.
- NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- PubMed. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
- PubMed. (2019). Enantioselective retention mechanisms of dipeptides on antibiotic-based chiral stationary phases: Leucyl-leucine, glycyl-leucine, and leucyl-glycine as case studies.
- LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- ACS Publications. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
- PMC. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
Sources
- 1. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantioselective retention mechanisms of dipeptides on antibiotic-based chiral stationary phases: Leucyl-leucine, glycyl-leucine, and leucyl-glycine as case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Technical Communities [computer.org:443]
- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 12. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 13. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
